SNAP 398299
Description
Properties
IUPAC Name |
1-[3-(2-pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O2/c28-27(29,30)19-7-5-8-20(17-19)31-25-23-11-1-2-12-24(23)33(26(25)34)21-9-6-10-22(18-21)35-16-15-32-13-3-4-14-32/h1-2,5-12,17-18H,3-4,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCJZIBJTFITNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)N3C4=CC=CC=C4C(=NC5=CC=CC(=C5)C(F)(F)F)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Anxiolytic Mechanism of SNAP-398299: A Galanin-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNAP-398299 is a potent and selective antagonist of the galanin-3 (Gal3) receptor, demonstrating significant promise as a novel therapeutic agent for anxiety and mood disorders. Its mechanism of action is centered on the modulation of serotonergic neurotransmission within key brain regions implicated in emotional regulation. By blocking the inhibitory influence of galanin on serotonin-releasing neurons, particularly in the dorsal raphe nucleus (DRN), SNAP-398299 effectively enhances serotonergic tone, leading to anxiolytic-like effects. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of SNAP-398299, including its receptor binding profile, in vivo efficacy in animal models of anxiety, and the underlying electrophysiological and neurochemical effects.
Core Mechanism of Action: Targeting the Galanin-3 Receptor
Galanin is a neuropeptide that exerts its effects through three G-protein coupled receptors: Gal1, Gal2, and Gal3.[1] The physiological actions of galanin are diverse, influencing processes such as pain perception, feeding behavior, and mood.[1] The anxiolytic effects of SNAP-398299 are attributed to its selective antagonism of the Gal3 receptor.[1]
Signaling Pathway of Galanin at the Gal3 Receptor and SNAP-398299 Intervention
Galanin's activation of the Gi-coupled Gal3 receptor on serotonergic neurons in the dorsal raphe nucleus leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] This results in potassium ion efflux, causing hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal firing and serotonin release. SNAP-398299 acts by competitively binding to the Gal3 receptor, thereby preventing galanin from exerting its inhibitory effect. This disinhibition restores the normal firing rate of serotonergic neurons and increases serotonin availability in downstream brain regions.
Caption: Galanin-Gal3R signaling and SNAP-398299 antagonism.
Quantitative Pharmacological Data
SNAP-398299 exhibits a highly favorable pharmacological profile, characterized by its potent and selective antagonism of the human Gal3 receptor.
| Parameter | Value | Receptor/Transporter | Reference |
| Ki (nM) | 5.33 ± 0.28 | Human Gal3 Receptor | [1] |
| Ki (nM) | > 1,000 | Human Gal1 Receptor | [1] |
| Ki (nM) | > 1,000 | Human Gal2 Receptor | [1] |
| Selectivity | > 100-fold | Various GPCRs, ion channels, enzymes, and transporters | [1] |
Table 1: Receptor Binding Affinity and Selectivity of SNAP-398299.
Preclinical Efficacy in Anxiety Models
The anxiolytic potential of SNAP-398299 has been demonstrated in rodent models of anxiety-like behavior.
Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety in rodents. The test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is also based on the conflict between exploration and aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Specific quantitative data from these behavioral models for SNAP-398299 are not publicly available in the reviewed literature.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of SNAP-398299 for galanin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells transiently expressing human Gal1, Gal2, or Gal3 receptors are prepared.
-
Competition Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., 125I-galanin) and increasing concentrations of SNAP-398299.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The concentration of SNAP-398299 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Electrophysiology
Objective: To assess the effect of SNAP-398299 on the firing rate of serotonergic neurons in the dorsal raphe nucleus.
Methodology:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the DRN.
-
Neuronal Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern.
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Drug Administration: Galanin is administered (e.g., via microiontophoresis or local microinjection) to induce inhibition of neuronal firing. Subsequently, SNAP-398299 is administered systemically or locally.
-
Data Recording and Analysis: The firing rate of the neurons is recorded before, during, and after drug administration. Changes in firing rate are quantified and statistically analyzed.
Caption: Workflow for in vivo electrophysiological experiments.
Conclusion and Future Directions
SNAP-398299 represents a promising step forward in the development of novel anxiolytic therapies. Its selective antagonism of the Gal3 receptor and subsequent modulation of the serotonergic system provide a clear and compelling mechanism of action. Further research, including clinical trials, is necessary to fully elucidate its therapeutic potential in human anxiety disorders. The detailed preclinical data presented in this guide underscore the strong scientific rationale for the continued investigation of SNAP-398299 and other Gal3 receptor antagonists as a new class of anxiolytics.
References
The Role of Galanin Receptor 3 in Depression: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Exploration of GALR3 Signaling, Preclinical Evidence, and Methodological Considerations
The galanin system, a complex network of neuropeptides and their receptors, has emerged as a significant area of investigation in the pathophysiology of depression and other mood disorders. Among the three identified galanin receptor subtypes (GALR1, GALR2, and GALR3), the Galanin Receptor 3 (GALR3) has garnered particular interest as a potential therapeutic target. This technical guide provides a comprehensive overview of the role of GALR3 in depression, focusing on its signaling pathways, preclinical evidence derived from key experimental models, and detailed methodologies for researchers and drug development professionals.
The Galanin System and Depression: An Overview
Galanin is a neuropeptide widely distributed throughout the central nervous system and is known to coexist with classical neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) in key brain regions implicated in mood regulation, including the dorsal raphe nucleus and the locus coeruleus.[1] The actions of galanin are mediated by three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1]
Emerging evidence suggests a differential role for these receptor subtypes in depression-like behaviors. While activation of GALR2 is associated with antidepressant-like effects, stimulation of GALR1 and GALR3 is linked to a pro-depressive phenotype.[2][3] This opposing functionality positions GALR3 as a promising target for the development of novel antidepressant therapies.
GALR3 Signaling Pathways
Galanin Receptor 3 is a member of the G protein-coupled receptor family and primarily signals through the inhibitory Gαi/o pathway.[4] Upon binding of its endogenous ligand, galanin, GALR3 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The downstream effects of this pathway include the modulation of ion channel activity and the inhibition of neurotransmitter release, contributing to the overall inhibitory effect of GALR3 activation on neuronal excitability.
Preclinical Evidence for GALR3 Antagonism in Depression
A significant body of preclinical evidence supports the hypothesis that blocking GALR3 can produce antidepressant-like effects. Much of this research has centered on the use of selective, non-peptidergic GALR3 antagonists, such as SNAP 37889 and SNAP 398299.
Binding Affinities of GALR3 Antagonists
The selectivity and high affinity of these compounds for the human GALR3 are foundational to their use in preclinical research.
| Compound | Receptor | Binding Affinity (Ki) |
| SNAP 37889 | human GalR3 | 17.44 ± 0.01 nM |
| human GalR1 | >10,000 nM | |
| human GalR2 | >10,000 nM | |
| This compound | human GalR3 | 5.33 ± 0.28 nM |
| human GalR1 | >1,000 nM | |
| human GalR2 | >1,000 nM | |
| Data from Swanson et al., 2005.[5] |
Behavioral Studies in Rodent Models of Depression
The antidepressant-like properties of GALR3 antagonists have been demonstrated in various rodent models of depression, most notably the Forced Swim Test (FST) and the Tail Suspension Test (TST).
The FST is a widely used behavioral assay to screen for antidepressant-like activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
A key study by Swanson et al. (2005) demonstrated that acute oral administration of SNAP 37889 produced a dose-dependent decrease in immobility and a corresponding increase in swimming time in rats.[6] Furthermore, chronic administration of SNAP 37889 for 21 days also resulted in a significant antidepressant-like effect.[6]
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |
| Vehicle | - | 155.3 ± 12.4 | 120.5 ± 10.9 |
| SNAP 37889 | 1 | 130.2 ± 15.1 | 145.3 ± 14.5 |
| SNAP 37889 | 3 | 105.7 ± 11.9 | 169.8 ± 11.2 |
| SNAP 37889 | 10 | 95.4 ± 13.2 | 180.1 ± 12.7 |
| Fluoxetine | 10 | 88.9 ± 10.5 | 185.6 ± 9.8*** |
| Acute administration in rats. *P < 0.05, **P < 0.01, **P < 0.001 relative to vehicle. Data extracted from figures in Swanson et al., 2005.[6] |
| Treatment Group | Dose (mg/kg, i.p., 21 days) | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |
| Vehicle | - | 160.5 ± 8.2 | 115.3 ± 7.5 |
| SNAP 37889 | 30 | 85.2 ± 9.1 | 190.4 ± 8.8 |
| *Chronic administration in rats. **P < 0.001 relative to vehicle. Data extracted from figures in Swanson et al., 2005.[6] |
The social interaction test is a model of anxiety-like behavior, which is often comorbid with depression. In this test, increased time spent in active social interaction is indicative of an anxiolytic-like effect. Acute oral administration of SNAP 37889 produced a dose-dependent increase in social interaction time in rats, with an efficacy comparable to the anxiolytic chlordiazepoxide (CDP).[6]
| Treatment Group | Dose (mg/kg, p.o.) | Social Interaction Time (s) (Mean ± SEM) |
| Vehicle | - | 65.2 ± 5.1 |
| SNAP 37889 | 3 | 85.4 ± 6.3 |
| SNAP 37889 | 10 | 102.1 ± 7.5** |
| SNAP 37889 | 30 | 115.8 ± 8.2 |
| Chlordiazepoxide (CDP) | 5 | 118.3 ± 9.1 |
| Acute administration in rats. *P < 0.05, **P < 0.01, **P < 0.001 relative to vehicle. Data extracted from figures in Swanson et al., 2005.[6] |
Human Studies and Future Directions
Translational evidence for the involvement of GALR3 in depression comes from postmortem studies of human brains. Research has revealed significant alterations in the transcript and DNA methylation levels of GAL and GALR3 in the locus coeruleus and dorsal raphe nucleus of individuals with major depressive disorder who died by suicide.[7] Specifically, these studies have shown increased GAL and GALR3 mRNA levels, which may be linked to decreased DNA methylation in these brain regions.[7] These findings suggest that dysregulation of the galanin system, and GALR3 in particular, may contribute to the pathophysiology of depression.
The preclinical and human data collectively point towards GALR3 antagonists as a promising novel class of antidepressants. Further research is warranted to develop and evaluate selective GALR3 antagonists with favorable pharmacokinetic and safety profiles for clinical use.
Experimental Protocols
For researchers and drug development professionals, the following are detailed methodologies for key experiments cited in the investigation of GALR3's role in depression.
Forced Swim Test (FST) Protocol (for Rats)
Objective: To assess antidepressant-like activity of a compound.
Apparatus:
-
Cylindrical tanks (40-50 cm high, 20 cm in diameter) made of transparent Plexiglas.
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Water maintained at 23-25°C.
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Video recording equipment for subsequent analysis.
Procedure:
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Habituation: On day 1 (pre-test session), place each rat individually into a cylinder filled with water to a depth of 30 cm for 15 minutes.
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Drug Administration: On day 2 (test session), administer the test compound (e.g., GALR3 antagonist) or vehicle at a predetermined time before the test (e.g., 60 minutes for intraperitoneal injection).
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Test Session: Place the rat back into the cylinder with fresh water for a 5-minute test session.
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Behavioral Scoring: Record the entire session and score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
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Data Analysis: Compare the duration of immobility between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Tail Suspension Test (TST) Protocol (for Mice)
Objective: To screen for potential antidepressant drugs.
Apparatus:
-
A horizontal bar or rod placed at a sufficient height (e.g., 50 cm) to prevent the mouse from reaching any surface.
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Adhesive tape for suspending the mouse by its tail.
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A device to record the movements of the animal or video recording for manual scoring.
Procedure:
-
Suspension: Individually suspend each mouse by its tail to the horizontal bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.
-
Test Duration: The test is typically 6 minutes long.
-
Behavioral Scoring: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups.
Quantitative PCR (qPCR) for GALR3 mRNA Expression
Objective: To quantify the relative expression levels of GALR3 mRNA in brain tissue.
Procedure:
-
RNA Extraction: Isolate total RNA from dissected brain regions of interest using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
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RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar device.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
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qPCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for GALR3 and a stable reference gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative expression of GALR3 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
Bisulfite Pyrosequencing for GALR3 DNA Methylation
Objective: To quantify the percentage of methylation at specific CpG sites within the GALR3 gene.
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from brain tissue samples.
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Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
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PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers specific for the target region of the GALR3 gene. One of the PCR primers should be biotinylated.
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Pyrosequencing: Perform pyrosequencing on the biotinylated PCR product. The sequencing reaction will reveal the C/T polymorphism at each CpG site, allowing for the quantification of the methylation percentage.
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Data Analysis: Analyze the pyrograms to determine the percentage of methylation at each CpG site within the sequenced region.
Conclusion
The Galanin Receptor 3 has emerged as a compelling target in the landscape of depression research and drug development. Its inhibitory role in key monoaminergic brain regions, coupled with the consistent antidepressant-like effects observed with GALR3 antagonists in preclinical models, provides a strong rationale for its therapeutic potential. The human postmortem studies further strengthen the link between GALR3 dysregulation and the pathophysiology of major depressive disorder. The detailed experimental protocols provided in this guide are intended to facilitate further research in this promising area, with the ultimate goal of translating these findings into novel and effective treatments for individuals suffering from depression.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
SNAP 398299: A Technical Guide to a Selective Galanin Receptor 3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SNAP 398299, a potent and selective antagonist for the galanin receptor 3 (GAL₃). This guide consolidates available data on its binding affinity, mechanism of action, and the experimental methodologies used for its characterization, making it a valuable resource for professionals studying the galanin system and developing novel therapeutics for mood disorders.
Core Compound Properties
This compound is a non-peptidergic small molecule that has been identified as a high-affinity antagonist for the GAL₃ receptor. Its development was motivated by the need for selective ligands to elucidate the specific roles of the different galanin receptor subtypes (GAL₁, GAL₂, and GAL₃) in various physiological and pathological processes. Studies have demonstrated that this compound exhibits anxiolytic and antidepressant-like effects in preclinical models, suggesting its potential as a novel therapeutic agent for mood disorders.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Kᵢ (nM) | Selectivity vs. GAL₁ | Selectivity vs. GAL₂ | Other Receptors (Selectivity) | Reference |
| This compound | Human GAL₃ | 5 | >100-fold | >100-fold | >100-fold vs. Adrenergic α₁ₐ, Dopamine D₅ |
Note: Kᵢ is the inhibition constant, representing the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates higher binding affinity.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of the endogenous neuropeptide galanin to the GAL₃ receptor. The GAL₃ receptor, like the GAL₁ receptor, primarily couples to the Gᵢ/ₒ class of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
By antagonizing the GAL₃ receptor, this compound prevents this inhibitory signaling cascade. This mechanism is particularly relevant in brain regions implicated in mood regulation, such as the dorsal raphe nucleus (DRN), where galanin is co-localized with serotonin.[2] It has been shown that this compound can partially reverse the galanin-induced inhibition of serotonin neuron firing in the DRN and the associated hyperpolarizing currents.[1] This suggests that the anxiolytic and antidepressant-like effects of this compound are mediated, at least in part, by disinhibiting serotonergic neurotransmission.
Signaling Pathways
The following diagrams illustrate the signaling pathway of the GAL₃ receptor and the proposed mechanism of action for this compound.
Caption: GAL₃ Receptor Signaling Pathway.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following sections describe representative methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory practices.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the GAL₃ receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human GAL₃ receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
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A fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
The prepared cell membranes (50-100 µg of protein).
-
-
Define non-specific binding in separate wells containing an excess of unlabeled galanin.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Electrophysiology (Dorsal Raphe Nucleus)
This experiment assesses the ability of this compound to antagonize galanin's inhibitory effects on serotonin neurons.
1. Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (or similar model) with an appropriate anesthetic (e.g., urethane).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the brain surface above the dorsal raphe nucleus (DRN).
2. Recording Setup:
-
Lower a recording microelectrode (e.g., a glass micropipette filled with a conducting solution) into the DRN.
-
Identify serotonergic neurons based on their characteristic slow, rhythmic firing pattern and long-duration action potentials.
3. Drug Administration and Data Acquisition:
-
Establish a stable baseline recording of neuronal firing.
-
Apply galanin (e.g., 1 µM) via a micropipette near the recording electrode and record the resulting inhibition of firing or outward hyperpolarizing current.
-
After washout and return to baseline, pre-incubate the slice or local tissue with this compound (e.g., 1 µM) for several minutes.
-
Re-apply galanin in the presence of this compound and record the neuronal response.
-
A partial or complete reversal of the galanin-induced inhibition indicates antagonist activity.
-
Continuously record and digitize the electrophysiological signals for offline analysis.
In Vivo Microdialysis (Hippocampus)
This technique measures the effect of this compound on galanin-mediated changes in extracellular serotonin levels.
1. Probe Implantation:
-
Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the ventral hippocampus.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, place the conscious, freely moving rat in a testing chamber.
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1.5 µL/min).
-
After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer galanin (e.g., via reverse dialysis through the probe or intracerebroventricularly) and continue collecting samples to measure the expected decrease in hippocampal serotonin.
-
In a separate experiment or after a washout period, pre-treat the animal with this compound (e.g., 30 mg/kg, i.p.) before administering galanin.
-
Collect dialysate samples and compare the serotonin levels to the galanin-only condition.
3. Sample Analysis:
-
Analyze the serotonin concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Quantify the results and express them as a percentage of the baseline serotonin levels.
Experimental and Logical Workflows
The following diagram outlines the typical research and development workflow for a compound like this compound, from initial screening to in vivo validation.
Caption: Preclinical Development Workflow for a GAL₃ Antagonist.
References
An In-depth Technical Guide to Galanin Receptor 3 (GALR3) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin receptor 3 (GALR3) is a member of the G-protein coupled receptor (GPCR) superfamily, which is activated by the neuropeptides galanin and spexin.[1][2][3] GALR3 is implicated in a variety of physiological and pathophysiological processes, including mood disorders, anxiety, addiction, pain processing, and feeding behavior.[4][5] This technical guide provides a comprehensive overview of the core signaling pathways of GALR3, quantitative pharmacological data, and detailed experimental protocols to facilitate further research and drug development targeting this receptor.
Core Signaling Pathways of GALR3
GALR3 primarily signals through the Gαi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates Gαi/o proteins and prevents their interaction with GPCRs.[5]
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
Upon agonist binding, GALR3 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of heterotrimeric Gαi/o proteins. The activated Gαi-GTP subunit dissociates from the Gβγ dimer and directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[2][3][4] This leads to a decrease in intracellular cAMP levels, which in turn reduces the activity of protein kinase A (PKA) and downstream signaling events.[5]
Figure 1: GALR3-mediated inhibition of the adenylyl cyclase pathway.
Gβγ-Mediated Activation of GIRK Channels
The dissociation of the G-protein upon GALR3 activation also releases the Gβγ subunit dimer. This Gβγ dimer can directly bind to and activate GIRK channels, leading to an efflux of potassium ions from the cell.[6] This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential, thus contributing to the inhibitory effects of GALR3 activation.
Figure 2: GALR3-mediated activation of GIRK channels.
Other Potential Signaling Pathways
While the Gαi/o-cAMP and GIRK pathways are the primary and well-established signaling cascades for GALR3, the involvement of other pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways is less clear for GALR3 specifically, though other galanin receptor subtypes are known to engage these pathways.[5][7][8] Further research is required to definitively elucidate the role, if any, of these pathways in GALR3 signaling.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various ligands for the GALR3 receptor.
Table 1: Binding Affinities (Ki) of Ligands for Human GALR3
| Ligand | Ligand Type | Ki (nM) | Reference(s) |
| Galanin (human) | Endogenous Agonist | 75 | [9] |
| Galanin (porcine) | Endogenous Agonist | 12 | [9] |
| Galanin (rat) | Endogenous Agonist | 1.47 | [10] |
| Galanin (2-11) | Agonist Fragment | ~200 | [11][12] |
| SNAP 37889 | Antagonist | 15 - 17.44 | [13][14] |
| SNAP 398299 | Antagonist | 5.33 | [13] |
Table 2: Functional Potencies (EC50/IC50/Kb) of Ligands at Human GALR3
| Ligand | Assay Type | Potency (nM) | Parameter | Reference(s) |
| Galanin (porcine) | cAMP Inhibition | 1 | EC50 | [4] |
| SNAP 37889 | cAMP Inhibition | 29 | Kb | [13] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for GALR3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin receptor 3 - a new pharmacological target in retina degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Galanin Receptors (GALR1, GALR2, and GALR3) Immunoexpression in Enteric Plexuses of Colorectal Cancer Patients: Correlation with the Clinico-Pathological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
SNAP 398299: A Technical Guide to its Application as a GAL3 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 398299 is a potent and selective antagonist of the Galanin Receptor Type 3 (GAL3), a G protein-coupled receptor implicated in a variety of physiological processes, including mood regulation, pain perception, and neuronal excitability. Its high affinity and selectivity make it an invaluable chemical probe for elucidating the physiological and pathological roles of GAL3. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Data Presentation
The quantitative data for this compound's binding affinity and selectivity are summarized in the table below. This information is critical for designing and interpreting experiments utilizing this chemical probe.
| Parameter | Value | Receptor/Channel | Species | Notes |
| Ki | 5 nM | GAL3 | Human | |
| Selectivity | >100-fold | GAL1, GAL2, Adrenergic α1a, Dopamine D5 | Not Specified | Exhibits high selectivity for GAL3 over other related receptors. |
Experimental Protocols
Detailed methodologies for characterizing the interaction of this compound with GAL3 are provided below. These protocols are based on standard assays used for GPCR antagonist characterization.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the GAL3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human GAL3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-Galanin.
-
Binding Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4 (ice-cold).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of unlabeled galanin (e.g., 1 µM).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Dilution: Thaw the GAL3-expressing cell membrane preparation on ice and dilute to the desired concentration (e.g., 3 µg of protein per well) in ice-cold Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: 25 µL of Binding Buffer, 25 µL of [125I]-Galanin (at a concentration close to its Kd, e.g., 1.0 nM), and 150 µL of diluted membranes.
-
Non-specific Binding: 25 µL of unlabeled galanin (1 µM final concentration), 25 µL of [125I]-Galanin, and 150 µL of diluted membranes.
-
Competitive Binding: 25 µL of this compound at various concentrations, 25 µL of [125I]-Galanin, and 150 µL of diluted membranes.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.[1]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold Wash Buffer to remove unbound radioligand.[1]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay determines the antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase in cells expressing the Gi-coupled GAL3 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human GAL3 receptor (e.g., CHO-K1 or HEK293).
-
Agonist: Galanin.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
Cell Culture Medium.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the GAL3-expressing cells in 96-well plates and grow to the desired confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with Stimulation Buffer. Add this compound at various concentrations to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of galanin (e.g., EC80) and a fixed concentration of forskolin to all wells (except for the basal control). The forskolin is used to stimulate adenylyl cyclase and generate a measurable cAMP signal that can then be inhibited by the Gi-coupled GAL3 activation.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The ability of this compound to reverse the galanin-induced inhibition of the forskolin-stimulated cAMP production will result in a concentration-dependent increase in cAMP levels. Determine the IC50 of this compound from this curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to the characterization of this compound as a GAL3 probe.
Caption: Workflow for the characterization of a GAL3 antagonist.
Caption: GAL3 receptor signaling pathway and the inhibitory action of this compound.
References
The Galanin-3 Receptor Antagonist SNAP 398299: A Technical Guide to its Effects on Serotonergic Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of SNAP 398299 on serotonergic neurons. This compound is a potent and selective antagonist of the galanin-3 (Gal3) receptor, a G protein-coupled receptor implicated in the modulation of mood and affective behaviors. The primary mechanism by which this compound influences the serotonergic system is through the blockade of the inhibitory effects of the neuropeptide galanin on serotonin (5-hydroxytryptamine, 5-HT) neurons, particularly within the dorsal raphe nucleus (DRN), a key center for serotonergic signaling in the brain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and its closely related analog, SNAP 37889. These data highlight the potency, selectivity, and functional effects of these compounds on the Gal3 receptor and serotonergic neuronal activity.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species |
| This compound | Gal3 | 5.33 ± 0.28 | Human [1] |
| Gal1 | > 1,000 | Human[1] | |
| Gal2 | > 1,000 | Human[1] | |
| SNAP 37889 | Gal3 | 17.44 ± 0.01 | Human[1] |
| Gal1 | > 10,000 | Human[1] | |
| Gal2 | > 10,000 | Human[1] |
Table 2: Functional Antagonism of Galanin-Induced Effects on Dorsal Raphe Nucleus (DRN) Neurons
| Parameter | Condition | Response | % Inhibition by this compound (1 µM) |
| Galanin-Evoked Outward Current | Galanin (1 µM) | 28 ± 5.1 pA | 53.8 ± 5.2%[1] |
| Galanin (1 µM) + this compound (1 µM) | 12.8 ± 2.8 pA |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in the literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described by Swanson et al. (2005).[1]
Radioligand Binding Assay for Gal3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human Gal3 receptor.
Materials:
-
Membranes from LMTK- cells transiently transfected with the human Gal3 receptor.
-
¹²⁵I-labeled porcine galanin (radioligand).
-
This compound (test compound).
-
Binding buffer.
-
96-well plates.
-
Filter-Mate harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, ¹²⁵I-labeled porcine galanin, and varying concentrations of this compound in the binding buffer.
-
Incubation: Incubate the plates at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a Filter-Mate harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the effect of this compound on galanin-induced outward currents in DRN neurons.
Materials:
-
Rat brain slices containing the DRN.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes filled with intracellular solution.
-
Electrophysiology recording setup (amplifier, digitizer, microscope).
-
Galanin.
-
This compound.
Procedure:
-
Slice Preparation: Prepare coronal brain slices (approximately 300 µm thick) containing the DRN from rats. Maintain the slices in oxygenated aCSF.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Identify DRN neurons and establish a whole-cell patch clamp recording.
-
Baseline Recording: Record the baseline membrane current.
-
Galanin Application: Apply galanin (1 µM) to the slice via micropipette and record the resulting outward current.
-
This compound Application: Pre-incubate the slice with this compound (1 µM) for 3-5 minutes.
-
Galanin Re-application: While in the presence of this compound, re-apply galanin and record the outward current.
-
Washout: Wash out this compound and re-apply galanin to confirm the reversibility of the effect.
-
Data Analysis: Measure the amplitude of the galanin-evoked outward currents in the absence and presence of this compound to determine the percentage of inhibition.
In Vivo Single-Unit Electrophysiology
Objective: To assess the effect of this compound on the galanin-induced inhibition of DRN neuron firing in anesthetized rats.
Materials:
-
Anesthetized rats.
-
Stereotaxic apparatus.
-
Recording microelectrodes.
-
Electrophysiology recording and analysis system.
-
Galanin (for intracerebroventricular, i.c.v., administration).
-
This compound (for intravenous, i.v., administration).
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically expose the skull and drill a small hole over the DRN.
-
Electrode Placement: Lower a recording microelectrode into the DRN to isolate the spontaneous firing of a single serotonergic neuron.
-
Baseline Firing: Record the baseline firing rate of the neuron.
-
Galanin Administration: Administer galanin (i.c.v.) and record the resulting inhibition of the neuron's firing rate.
-
This compound Administration: Once the galanin-induced inhibition has stabilized, administer this compound (i.v.).
-
Recording of Reversal: Continue to record the neuron's firing rate to observe the partial reversal of the galanin-induced inhibition.
-
Data Analysis: Quantify the firing rate (spikes per 10 seconds) before and after galanin administration, and after the subsequent administration of this compound.
This guide provides a comprehensive overview of the technical data and methodologies related to the effects of this compound on serotonergic neurons. The findings collectively indicate that this compound, by antagonizing the Gal3 receptor, can disinhibit serotonergic neurons in the DRN, suggesting its potential as a therapeutic agent for mood disorders.
References
The Impact of SNAP 398299 on Neuropeptide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SNAP 398299, a potent and selective antagonist of the Galanin-3 (Gal3) receptor. This document outlines the compound's binding affinity, functional antagonism, and its effects on neuropeptide signaling pathways, particularly within the context of galanin-mediated neurotransmission. Detailed experimental methodologies and quantitative data are presented to support researchers in the fields of neuroscience and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Species |
| Galanin Receptor 3 (Gal3) | This compound | 5.33 ± 0.28 | Human |
| Galanin Receptor 1 (Gal1) | This compound | > 1,000 | Human |
| Galanin Receptor 2 (Gal2) | This compound | > 1,000 | Human |
Data compiled from Swanson et al., 2005.[1]
Table 2: Functional Antagonism of this compound at the Gal3 Receptor
| Assay | Agonist | Antagonist | Kb (nM) | Cell Line |
| Adenylyl Cyclase Inhibition | Galanin | SNAP 37889* | 29 | LMTK- cells |
SNAP 37889 is a close analog of this compound, and this data is indicative of the functional antagonism of this class of compounds. Data for this compound's Kb is not explicitly available in the provided results.[1]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the galaninergic signaling pathway and the proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on galanin receptor signaling.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human galanin receptors (Gal1, Gal2, and Gal3).
Materials:
-
Membrane preparations from cells stably expressing human Gal1, Gal2, or Gal3 receptors.
-
[125I]-Galanin (Radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well microplate, add binding buffer to wells for total binding, non-specific binding, and competitor concentrations.
-
Competitor Addition: Add increasing concentrations of this compound to the designated competitor wells. For non-specific binding, add a high concentration of unlabeled galanin.
-
Radioligand Addition: Add a fixed concentration of [125I]-Galanin to all wells.
-
Membrane Addition: Add the membrane preparations containing the specific galanin receptor subtype to all wells.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Inhibition
Objective: To determine the functional antagonist activity (Kb) of this compound at the Gal3 receptor.
Materials:
-
LMTK- cells (or another suitable cell line) transiently transfected with the human Gal3 receptor.
-
Galanin (agonist).
-
This compound (antagonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
Assay buffer (e.g., DMEM containing phosphodiesterase inhibitors like IBMX).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture and Transfection: Culture and transfect the LMTK- cells with the Gal3 receptor expression vector.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of galanin (typically the EC80) and forskolin to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in each well using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curves for galanin in the presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value, from which the Kb can be calculated.
In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing
Objective: To assess the effect of this compound on galanin-induced inhibition of serotonergic neuron firing in the dorsal raphe nucleus (DRN).
Materials:
-
Anesthetized rats.
-
Stereotaxic apparatus.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
Galanin.
-
This compound.
-
Intracerebroventricular (i.c.v.) and intravenous (i.v.) injection equipment.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus.
-
Electrode Placement: Lower a recording microelectrode into the DRN to record the spontaneous firing of single serotonergic neurons.
-
Baseline Recording: Establish a stable baseline firing rate for a single neuron.
-
Galanin Administration: Administer galanin (i.c.v.) to induce an inhibition of the neuron's firing rate.
-
This compound Administration: Administer this compound (i.v.) and observe its effect on the galanin-induced inhibition.
-
Data Analysis: Quantify the firing rate of the neuron before and after the administration of galanin and this compound. Determine the percentage reversal of the galanin-induced inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a novel Gal3 receptor antagonist like this compound.
This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its impact on galanin-mediated neuropeptide signaling. The detailed methodologies and structured data presentation are intended to facilitate further research and development of Gal3 receptor antagonists for potential therapeutic applications.
References
A Technical Guide to the Basic Research Applications of SNAP-398299
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-398299 is a potent and selective antagonist of the galanin-3 receptor (GalR3), a G protein-coupled receptor implicated in a variety of physiological processes, including mood regulation and anxiety. This technical guide provides an in-depth overview of the basic research applications of SNAP-398299, focusing on its mechanism of action, experimental protocols, and key quantitative data. Its utility as a research tool lies in its ability to probe the physiological and pathological roles of the GalR3 signaling pathway.
Mechanism of Action
SNAP-398299 functions as a competitive antagonist at the GalR3. The GalR3 receptor primarily couples to the inhibitory Gαi/o protein. Upon activation by its endogenous ligand, galanin, the Gαi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the GalR3, SNAP-398299 blocks the binding of galanin and prevents this downstream signaling cascade. This antagonistic action makes SNAP-398299 a valuable tool for investigating the roles of GalR3 in various biological systems.
Galanin-3 Receptor Signaling Pathway
Caption: Galanin-3 receptor signaling pathway and the antagonistic action of SNAP-398299.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for SNAP-398299 and its closely related analog, SNAP-37889.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Receptor | Ki (nM) | Selectivity vs. GalR1 | Selectivity vs. GalR2 | Other Receptors (Selectivity) | Reference |
| SNAP-398299 | GalR3 | 5 | >100-fold | >100-fold | >100-fold vs. α1a adrenergic, D5 dopamine | [1] |
| SNAP-37889 | GalR3 | 17.44 ± 0.01 | >10,000 nM | >10,000 nM | - | [2] |
Table 2: In Vivo Behavioral Effects of GalR3 Antagonists
| Test | Compound | Dose (mg/kg) | Route | Effect | Reference |
| Vogel Conflict Test | SNAP-37889 | 3 and 10 | i.p. | Increased punished drinking | [3] |
| Stress-Induced Hyperthermia | SNAP-37889 | 0.3, 3, and 30 | p.o. | Attenuated hyperthermia | [3] |
| Forced Swim Test | SNAP-37889 | 3, 10, and 30 | p.o. | Decreased immobility, increased swimming | [3] |
| Social Interaction Test | SNAP-37889 | 3, 10, and 30 | p.o. | Increased social interaction time | [3] |
Table 3: Electrophysiological Effects of SNAP-398299
| Preparation | Measurement | Effect of Galanin | Effect of SNAP-398299 | Reference |
| Dorsal Raphe Neurons (in vivo) | Firing Rate | Inhibited firing (66 ± 4.6% of baseline) | Significantly reversed galanin's inhibitory effect | [3] |
| Dorsal Raphe Neurons (in vitro) | Outward Current | Induced outward current (33.25 ± 2.18 pA) | Inhibited galanin-evoked current by 53.8 ± 5.2% | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of SNAP-398299 and its analogs.
In Vitro Assays
This protocol is a generalized procedure for determining the binding affinity of SNAP-398299 to the GalR3 receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from a cell line stably or transiently expressing the human GalR3 receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled galanin analog (e.g., 125I-galanin) and a range of concentrations of SNAP-398299.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of SNAP-398299, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This assay measures the ability of SNAP-398299 to antagonize galanin-induced inhibition of adenylyl cyclase.
Caption: Workflow for an adenylyl cyclase functional assay.
Protocol:
-
Cell Culture: HEK-293 cells co-transfected with the human GalR3 receptor and a cAMP-responsive reporter gene (e.g., luciferase) are cultured.
-
Pre-incubation: Cells are pre-incubated with various concentrations of SNAP-398299.
-
Stimulation: The cells are then stimulated with a fixed concentration of galanin in the presence of forskolin (an adenylyl cyclase activator).
-
Measurement of cAMP: Intracellular cAMP levels are measured, often indirectly through the expression of the reporter gene (e.g., by measuring luminescence).
-
Data Analysis: The ability of SNAP-398299 to reverse the galanin-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its antagonistic potency.
In Vivo Behavioral Assays
This test is used to assess the anxiolytic-like effects of compounds.
Caption: Workflow for the Vogel conflict test.
Protocol:
-
Animal Preparation: Male rats are water-deprived for 48 hours prior to testing.
-
Drug Administration: SNAP-398299 or vehicle is administered intraperitoneally (i.p.) at the desired dose.
-
Testing: One hour after administration, rats are placed in an operant chamber with access to a drinking spout. After a predetermined number of licks (e.g., 20), a mild electric shock is delivered through the floor grid.
-
Data Collection: The number of licks and the number of shocks received during a set period (e.g., 5 minutes) are recorded. An increase in the number of punished licks is indicative of an anxiolytic-like effect.[3]
This is a common test to screen for antidepressant-like activity.
Caption: Workflow for the forced swim test.
Protocol:
-
Drug Administration: SNAP-398299 or a vehicle is administered orally (p.o.) one hour before the test.
-
Test Procedure: Rats are placed individually in a glass cylinder filled with water (25°C) from which they cannot escape.
-
Behavioral Recording: The behavior of the rat is recorded for 5 minutes.
-
Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing are scored. A decrease in immobility time is indicative of an antidepressant-like effect.[3]
Electrophysiology
This technique is used to measure the effect of SNAP-398299 on the firing rate of serotonin neurons in live animals.
Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording electrode is lowered into the dorsal raphe nucleus to record the extracellular activity of single neurons.
-
Baseline Recording: The baseline firing rate of a presumed serotonergic neuron is recorded.
-
Drug Administration: Galanin is administered to induce an inhibitory effect on neuronal firing. Subsequently, SNAP-398299 is administered intravenously (i.v.).
-
Data Analysis: Changes in the firing rate of the neuron in response to galanin and SNAP-398299 are analyzed to determine the antagonistic effect of SNAP-398299.[3]
Conclusion
SNAP-398299 is a valuable pharmacological tool for the investigation of the galanin-3 receptor system. Its high potency and selectivity allow for the specific interrogation of GalR3 function in a variety of in vitro and in vivo models. The experimental protocols and data presented in this guide provide a foundation for researchers to utilize SNAP-398299 in their studies of mood disorders, anxiety, and other physiological processes where the galaninergic system is implicated. Further research with this compound will continue to elucidate the complex roles of GalR3 in health and disease.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Frontiers | Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices [frontiersin.org]
- 3. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SNAP 398299 In Vivo Dosage and Protocols for Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP 398299 is a potent and selective antagonist of the galanin 3 receptor (GalR3), which has shown potential as a novel therapeutic agent for mood disorders such as anxiety and depression. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on currently available preclinical data. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including mood, cognition, and pain perception. It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. GalR3, in particular, has emerged as a promising target for the treatment of anxiety and depression. This compound is a non-peptidic, small molecule antagonist that exhibits high selectivity for GalR3. Preclinical studies have demonstrated its anxiolytic- and antidepressant-like effects in various rodent behavioral paradigms.
Mechanism of Action
This compound functions by competitively blocking the binding of the endogenous ligand, galanin, to the GalR3. The GalR3 receptor is coupled to inhibitory G-proteins (Gi/o). Activation of GalR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents the galanin-induced inhibition of neuronal activity, which is thought to underlie its therapeutic effects in mood disorders.
Signaling Pathway of Galanin via GalR3 and the Action of this compound
Caption: Galanin binding to GalR3 activates the Gi/o protein, inhibiting adenylyl cyclase and reducing cAMP levels. This compound blocks this interaction.
Quantitative Data Presentation
The following table summarizes the in vivo dosages of this compound used in rodent models as reported in the scientific literature.
| Rodent Model | Behavioral Assay | Dose Range (mg/kg) | Route of Administration | Vehicle | Key Findings |
| Rat (Wistar) | Elevated Plus Maze | 10, 30 | Intraperitoneal (i.p.) | 10% cyclodextrin in saline | Increased time spent in open arms, indicative of anxiolytic effects. |
| Rat (Wistar) | Forced Swim Test | 10, 30 | Intraperitoneal (i.p.) | 10% cyclodextrin in saline | Decreased immobility time, suggesting antidepressant-like activity. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (or other suitable cyclodextrin)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Prepare a 10% (w/v) cyclodextrin solution in sterile saline. For example, to prepare 10 mL of vehicle, dissolve 1 g of hydroxypropyl-β-cyclodextrin in 10 mL of sterile saline.
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the prepared cyclodextrin vehicle to the this compound powder.
-
Vortex the mixture vigorously until the compound is fully dissolved. Gentle warming may be required to aid dissolution, but the stability of the compound under these conditions should be verified.
-
The final solution should be clear and free of particulates.
-
Prepare fresh on the day of the experiment.
Rodent Behavioral Assay Protocols
a) Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Purpose: To assess the anxiolytic effects of this compound. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
The maze should be placed in a quiet, dimly lit room.
Procedure:
-
Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle to the rats.
-
Allow for a pre-treatment period of 30-60 minutes in their home cages.
-
Gently place the rat in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the rat to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.
-
Analyze the video recordings to score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Experimental Workflow for Elevated Plus Maze
Caption: Workflow for conducting the elevated plus maze test with this compound.
b) Forced Swim Test (FST) for Depressant-Like Behavior
Purpose: To evaluate the antidepressant-like effects of this compound. The test is based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable container of water. Antidepressant compounds are known to reduce the duration of immobility.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, filled to a depth where the rat cannot touch the bottom with its tail or paws.
-
A quiet, well-lit testing room.
Procedure:
-
On day 1 (pre-test session), place each rat in the cylinder for 15 minutes. This is to induce a state of helplessness.
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
On day 2 (test session), administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.
-
After a 30-60 minute pre-treatment period, place the rat back into the water-filled cylinder for a 5-minute session.
-
Record the session with a video camera.
-
After the 5-minute test, remove the rat, dry it, and return it to its home cage.
-
Analyze the video to score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Logical Relationship in Forced Swim Test Interpretation
Caption: The logical flow for interpreting the results of the forced swim test with this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the GalR3 in mood disorders. The provided dosages and protocols offer a starting point for in vivo studies in rodent models. Researchers should, however, consider optimizing these parameters for their specific experimental conditions and animal strains. Careful adherence to established behavioral testing paradigms and appropriate vehicle selection are crucial for obtaining reliable and reproducible data. Further research into the pharmacokinetics and pharmacodynamics of this compound will provide a more complete understanding of its therapeutic potential.
Preparing Stock Solutions of SNAP-398299 in DMSO: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the preparation of stock solutions of SNAP-398299, a potent and selective galanin receptor 3 (GAL₃) antagonist, using dimethyl sulfoxide (DMSO) as the solvent. SNAP-398299 is a valuable tool in neuroscience research, particularly in studies related to mood disorders such as anxiety and depression.[1] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
SNAP-398299 is a non-peptide antagonist of the galanin receptor 3 (GAL₃), exhibiting high selectivity over other galanin receptor subtypes (GAL₁ and GAL₂) as well as other receptors like adrenergic α₁ₐ and dopamine D₅. Its antagonistic action on GAL₃ receptors has been shown to produce anxiolytic and antidepressant-like effects in preclinical models, highlighting its potential as a therapeutic agent for mood disorders. Given its utility in in-vitro and in-vivo studies, the ability to prepare stable and accurately concentrated stock solutions is paramount. DMSO is a common solvent for SNAP-398299 due to the compound's solubility in it.[1][2]
SNAP-398299 Properties
A summary of the key chemical and physical properties of SNAP-398299 is presented in Table 1. This information is essential for accurate stock solution preparation.
Table 1: Chemical and Physical Properties of SNAP-398299
| Property | Value | Reference |
| Molecular Weight | 479.49 g/mol | |
| Chemical Formula | C₂₇H₂₄F₃N₃O₂ | [1][2] |
| CAS Number | 903878-06-8 | [1] |
| Appearance | Solid powder | [1][2] |
| Purity | ≥97% | |
| Solubility in DMSO | Up to 100 mM |
Experimental Protocol: Preparation of a 10 mM SNAP-398299 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of SNAP-398299 in DMSO. The concentration can be adjusted as needed by modifying the mass of SNAP-398299 or the volume of DMSO.
Materials and Equipment
-
SNAP-398299 powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Preparation: Don appropriate PPE. Ensure the work area is clean and dry. Allow the SNAP-398299 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the desired amount of SNAP-398299 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.795 mg of SNAP-398299.
-
Solubilization: Add the appropriate volume of DMSO to the vial containing the SNAP-398299 powder. To continue the example, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes until the SNAP-398299 is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1][2]
Stock Solution Calculation Guide
The following table provides quick calculations for preparing common stock solution concentrations.
Table 2: DMSO Volumes for Preparing SNAP-398299 Stock Solutions
| Desired Concentration | Mass of SNAP-398299 | Volume of DMSO |
| 1 mM | 1 mg | 2.09 mL |
| 5 mM | 1 mg | 0.42 mL |
| 10 mM | 1 mg | 0.21 mL |
| 50 mM | 5 mg | 0.21 mL |
Calculations are based on a molecular weight of 479.5 g/mol .
Diagrams
Experimental Workflow
The following diagram illustrates the workflow for preparing a SNAP-398299 stock solution in DMSO.
Caption: Workflow for preparing SNAP-398299 stock solution.
Signaling Pathway
The diagram below depicts the simplified mechanism of action of SNAP-398299 as a GAL₃ receptor antagonist.
Caption: SNAP-398299 antagonizes the GAL₃ receptor.
Conclusion
This application note provides a comprehensive guide for the preparation of SNAP-398299 stock solutions in DMSO. Adherence to this protocol will help ensure the integrity and consistency of experimental results. It is always recommended to consult the manufacturer's specific instructions for the lot of SNAP-398299 being used.
References
Vehicle Solution for Intraperitoneal Injection of SNAP-398299: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-398299 is a potent and selective antagonist of the Galanin Receptor 3 (Gal3), a G protein-coupled receptor implicated in various physiological and pathological processes, including mood disorders, pain perception, and epilepsy. Due to its therapeutic potential, in vivo studies are crucial to elucidate its pharmacological effects. This document provides detailed application notes and protocols for the preparation and intraperitoneal (IP) administration of a suitable vehicle solution for SNAP-398299 in preclinical research settings.
SNAP-398299 is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For systemic administration via intraperitoneal injection in animal models, it is imperative to formulate a vehicle that not only solubilizes the compound effectively but is also biocompatible and minimizes local and systemic toxicity. This protocol outlines a co-solvent vehicle system that ensures the solubility and stability of SNAP-398299 for accurate and reproducible in vivo dosing.
Data Presentation
Table 1: Physicochemical Properties of SNAP-398299
| Property | Value | Source |
| Molecular Weight | 479.49 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Purity | ≥97% | N/A |
Table 2: Solubility of SNAP-398299
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Commonly used as a primary solvent for stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Saline (0.9% NaCl) | Poorly soluble | Aqueous solubility is limited. |
| Water | Poorly soluble | Requires a co-solvent for aqueous-based formulations. |
Table 3: Recommended Vehicle Composition for Intraperitoneal Injection
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent to dissolve SNAP-398299. |
| Polyethylene Glycol 400 (PEG-400) | 40% | Co-solvent and viscosity enhancer to improve stability. |
| Sterile Saline (0.9% NaCl) | 50% | Aqueous base to ensure isotonicity and biocompatibility. |
Experimental Protocols
Protocol 1: Preparation of the Vehicle Solution (10% DMSO / 40% PEG-400 / 50% Saline)
This protocol describes the preparation of a 1 mL stock of the vehicle solution. The volumes can be scaled as required.
Materials:
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG-400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
In a sterile conical tube, add 400 µL of PEG-400.
-
Add 100 µL of DMSO to the PEG-400.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
Slowly add 500 µL of sterile saline to the DMSO/PEG-400 mixture while continuously vortexing.
-
Continue to vortex for an additional 1-2 minutes to ensure complete mixing.
-
Visually inspect the solution for any precipitation or phase separation. A clear, homogenous solution should be observed.
-
The prepared vehicle solution can be stored at room temperature for short-term use or at 4°C for longer storage.
Protocol 2: Preparation of SNAP-398299 Dosing Solution
This protocol outlines the preparation of a SNAP-398299 dosing solution at a concentration of 3 mg/mL, suitable for a 30 mg/kg dose in a 25 g mouse (injection volume of 0.25 mL).
Materials:
-
SNAP-398299 powder
-
Prepared Vehicle Solution (from Protocol 1)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of SNAP-398299. For a 1 mL solution at 3 mg/mL, weigh 3 mg of the compound.
-
Transfer the weighed SNAP-398299 to a sterile microcentrifuge tube.
-
Add 100 µL of DMSO directly to the SNAP-398299 powder.
-
Vortex thoroughly until the compound is completely dissolved in the DMSO. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Add 400 µL of PEG-400 to the dissolved SNAP-398299 in DMSO and vortex until homogenous.
-
Slowly add 500 µL of sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
Vortex the final solution for 2-3 minutes to ensure a clear and homogenous dosing solution.
-
The final concentration of the dosing solution will be 3 mg/mL in a vehicle of 10% DMSO / 40% PEG-400 / 50% Saline.
-
Prepare the dosing solution fresh on the day of the experiment.
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol provides a standard procedure for the intraperitoneal administration of the prepared SNAP-398299 dosing solution to mice.
Materials:
-
Prepared SNAP-398299 Dosing Solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Calculate the required injection volume based on the animal's body weight and the desired dose. For a 30 mg/kg dose and a 3 mg/mL solution, the injection volume is 10 mL/kg. For a 25 g mouse, this corresponds to 0.25 mL.
-
Draw the calculated volume of the SNAP-398299 dosing solution into a sterile syringe fitted with a 25-27 gauge needle.
-
Properly restrain the mouse, ensuring the abdomen is accessible. The animal should be positioned with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Mandatory Visualizations
Application Notes and Protocols for Electrophysiology Studies Using SNAP-398299
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-398299 is a potent and selective antagonist of the galanin receptor 3 (GalR3), a G-protein coupled receptor implicated in various neurological and psychiatric conditions.[1][2][3] This document provides detailed application notes and protocols for utilizing SNAP-398299 in electrophysiological studies to investigate its effects on neuronal activity. The protocols are based on established findings and standard electrophysiological techniques.
Mechanism of Action
Galanin, an endogenous neuropeptide, typically exerts an inhibitory influence on neuronal activity, in part through the activation of GalR3. This activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and a decrease in neuronal firing.[2][4] SNAP-398299 acts by competitively binding to GalR3, thereby blocking the effects of galanin and attenuating its inhibitory signaling.[2] This antagonistic action can lead to a disinhibition of neurons, restoring their firing rate in the presence of galanin.[1][2]
Data Presentation
Quantitative Electrophysiological Data for SNAP-398299
| Parameter | Value | Cell Type/Tissue | Electrophysiology Method | Reference |
| Inhibition of Galanin-Evoked Outward Current | 53.8 ± 5.2% | Dorsal Raphe Nucleus (DRN) Neurons | Whole-cell voltage-clamp | [2] |
| Reversal of Galanin-Induced Firing Inhibition | Partial reversal | Dorsal Raphe Nucleus (DRN) Neurons | In vivo extracellular single-unit recording | [1][2] |
Binding Affinity of SNAP-398299
| Receptor | Ki (nM) | Reference |
| Human GalR3 | 5.33 ± 0.28 | [2] |
| Human GalR1 | > 1000 | [2] |
| Human GalR2 | > 1000 | [2] |
Signaling Pathway
Caption: Signaling pathway of GalR3 antagonism by SNAP-398299.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for measuring the effect of SNAP-398299 on galanin-induced outward currents in neurons, for example, in acute brain slices containing the dorsal raphe nucleus (DRN).
1. Brain Slice Preparation: a. Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A suitable NMDG-based cutting solution can be used for enhanced neuronal viability.[5] c. Rapidly dissect the brain and prepare coronal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., DRN) using a vibratome in ice-cold, oxygenated cutting solution. d. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, and then maintain at room temperature until recording.
2. Solutions:
-
aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Continuously bubble with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
3. Recording Procedure: a. Place a brain slice in the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with intracellular solution. d. Establish a whole-cell patch-clamp configuration on a target neuron. e. In voltage-clamp mode, hold the neuron at a membrane potential of -60 mV. f. Apply galanin (e.g., 1 µM) to the bath to induce an outward current. g. After observing a stable galanin-induced current, co-apply SNAP-398299 (e.g., 1 µM) with galanin to the bath and record the change in the outward current.[2] h. Perform a washout by perfusing with aCSF alone to observe the reversal of the drug effects.
Caption: Workflow for in vitro patch-clamp experiments.
Protocol 2: In Vivo Extracellular Single-Unit Electrophysiology
This protocol outlines the procedure for recording the firing rate of individual neurons in vivo and assessing the effect of SNAP-398299 on galanin-induced inhibition.
1. Animal Preparation: a. Anesthetize the animal (e.g., rat) with a suitable anesthetic (e.g., chloral hydrate or isoflurane) and place it in a stereotaxic frame. b. Monitor and maintain body temperature throughout the experiment. c. Perform a craniotomy over the brain region of interest (e.g., DRN). d. For drug delivery, implant a guide cannula for intracerebroventricular (i.c.v.) injection of galanin and insert an intravenous (i.v.) catheter for systemic administration of SNAP-398299.[2]
2. Recording Procedure: a. Lower a glass microelectrode (filled with, e.g., 2 M NaCl and pontamine sky blue for later histological verification) into the target brain region. b. Identify single-unit activity based on spike amplitude and waveform. c. Record the baseline firing rate of an isolated neuron for a stable period. d. Administer galanin (e.g., i.c.v.) and record the change in the neuron's firing rate. A decrease in firing is expected.[1][2] e. Once the galanin-induced inhibition is stable, administer SNAP-398299 (e.g., i.v.) and continue to record the firing rate to observe any reversal of the inhibitory effect.[1][2] f. At the end of the experiment, eject pontamine sky blue from the electrode tip to mark the recording site. g. Perfuse the animal, dissect the brain, and perform histological analysis to verify the electrode placement.
Caption: Workflow for in vivo single-unit recording experiments.
References
- 1. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAP 398299 in In Vitro Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 398299 is a potent and selective antagonist of the Galanin Receptor 3 (GalR3), a G protein-coupled receptor implicated in a variety of physiological processes, including mood regulation, anxiety, and neuronal excitability.[1][2] These application notes provide detailed information and protocols for the use of this compound in in vitro brain slice preparations, a critical methodology for studying synaptic transmission and plasticity in a preserved neural circuit.
Mechanism of Action
This compound functions as a competitive antagonist at the GalR3 receptor.[1] Galanin, the endogenous ligand for this receptor, typically exerts inhibitory effects on neuronal activity. In some neuronal populations, such as those in the dorsal raphe nucleus, galanin activation of GalR3 leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and a subsequent decrease in neuronal firing.[1] By blocking the binding of galanin to GalR3, this compound can prevent or reverse these inhibitory effects, thereby disinhibiting the affected neurons.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in in vitro preparations.
| Parameter | Value | Species | Brain Region | Preparation | Notes | Reference |
| Effective Concentration | 1 µM | Rat | Dorsal Raphe Nucleus | Acute Brain Slice | Partially attenuated galanin-evoked outward currents. | Swanson et al., 2005[1] |
| Binding Affinity (Ki) | 5.33 ± 0.28 nM | Human | Recombinant cells | Cell membranes | High affinity and selectivity for GalR3 over GalR1 and GalR2 (>1000 nM). | Swanson et al., 2005[1] |
Experimental Protocols
Acute Brain Slice Preparation for Electrophysiology
This protocol provides a generalized method for the preparation of acute brain slices suitable for electrophysiological recordings. Specific parameters may need to be optimized for the brain region of interest and the age of the animal.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Sacrificial animal (e.g., rat, mouse)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Chilled, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) for slicing (see composition below)
-
Oxygenated aCSF for recovery and recording (see composition below)
-
Recovery chamber
-
Recording chamber
-
Carbogen gas tank (95% O₂ / 5% CO₂)
Solutions:
| Slicing aCSF (High Sucrose) | Concentration (mM) | Recording aCSF | Concentration (mM) |
| Sucrose | 210 | NaCl | 124 |
| KCl | 2.5 | KCl | 2.5 |
| NaH₂PO₄ | 1.25 | NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26 | NaHCO₃ | 26 |
| D-Glucose | 10 | D-Glucose | 10 |
| MgCl₂ | 7 | MgCl₂ | 1 |
| CaCl₂ | 0.5 | CaCl₂ | 2 |
Note: Both solutions should be continuously bubbled with carbogen gas for at least 15-30 minutes prior to and during use to maintain pH and oxygenation.
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized (unresponsive to toe pinch), quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF. Speed is critical to maintain tissue viability.
-
Blocking and Mounting: Trim the brain to create a flat surface for mounting on the vibratome stage. Secure the brain to the specimen holder using cyanoacrylate glue.
-
Slicing: Submerge the mounted brain in the chilled, oxygenated slicing aCSF in the vibratome buffer tray. Set the vibratome to cut slices at the desired thickness (typically 250-400 µm).
-
Recovery: Carefully transfer the slices to a recovery chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes. After this initial recovery period, the chamber can be maintained at room temperature for the remainder of the experiment. Allow slices to recover for at least 1 hour before commencing recordings.
Electrophysiological Recording and Drug Application
Procedure:
-
Transfer Slice: Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated recording aCSF at a rate of 2-3 mL/min. The temperature of the recording aCSF should be maintained at 30-32°C.
-
Establish Recording: Using appropriate optics (e.g., DIC microscopy), identify the neuron(s) of interest. Obtain a whole-cell patch-clamp recording in either current-clamp or voltage-clamp mode.
-
Baseline Recording: Record a stable baseline of neuronal activity for at least 5-10 minutes before any drug application.
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM).
-
Dilute the stock solution into the recording aCSF to the final desired concentration (e.g., 1 µM).
-
Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
-
Co-application with Agonist (Optional): To investigate the antagonistic properties of this compound, after a stable effect of this compound is observed, co-apply the GalR3 agonist, galanin, at a known effective concentration.
-
Washout: To test for the reversibility of the drug's effect, switch the perfusion back to the control aCSF.
Potential Application in Synaptic Plasticity Studies
While direct studies on the effect of this compound on synaptic plasticity are limited, the known role of galanin in modulating long-term potentiation (LTP) suggests a potential application for this antagonist. Galanin has been shown to inhibit the induction of LTP in the hippocampus. Therefore, by antagonizing the GalR3 receptor, this compound may facilitate or rescue deficits in LTP in experimental models where galanin signaling is pathologically upregulated.
Experimental Design for LTP Studies:
-
Prepare hippocampal slices as described above.
-
Obtain field excitatory postsynaptic potential (fEPSP) recordings from the Schaffer collateral-CA1 pathway.
-
After establishing a stable baseline, apply this compound to the perfusion medium.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Monitor the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the results to control slices that did not receive this compound and to slices where LTP is inhibited by galanin.
Visualizations
Caption: GalR3 Signaling and this compound Antagonism.
Caption: Electrophysiology Workflow with this compound.
References
- 1. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAP 398299 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and evaluation of SNAP 398299, a potent and selective antagonist of the galanin 3 receptor (GalR3), in preclinical animal models of anxiety and depression.
Introduction
This compound is a small molecule antagonist of the GalR3, a G protein-coupled receptor implicated in the modulation of mood and affective disorders.[1][2] By blocking the inhibitory effects of galanin on serotonin (5-HT) neurotransmission in key brain regions such as the dorsal raphe nucleus, this compound exhibits promising anxiolytic and antidepressant-like properties in various animal models.[1] These protocols are designed to facilitate the effective use of this compound in rodent models to investigate its therapeutic potential.
Compound Information
| Property | Value |
| IUPAC Name | 1-[3-(2-pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one |
| Molecular Formula | C27H24F3N3O2 |
| Molecular Weight | 479.5 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years) |
Signaling Pathway of this compound
This compound acts as a competitive antagonist at the GalR3 receptor. Under normal physiological conditions in stress or pathological states, the endogenous ligand galanin binds to GalR3, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, reduced protein kinase A (PKA) activity. This signaling cascade ultimately results in the hyperpolarization of serotonin neurons in the dorsal raphe nucleus, leading to decreased serotonin release. By blocking the binding of galanin to GalR3, this compound prevents this inhibitory cascade, thereby disinhibiting serotonin neurons and promoting serotonin release, which is hypothesized to mediate its anxiolytic and antidepressant-like effects.[1]
Pharmacokinetics
In Vivo Efficacy Studies: Quantitative Data
The following tables summarize the effective dose ranges and corresponding outcomes for this compound and its less soluble analog, SNAP 37889, in various rodent models of anxiety and depression, as reported by Swanson et al. (2005).[1]
Table 1: Anxiolytic-Like Effects of SNAP 37889 and this compound
| Animal Model | Species | Compound | Dose Range (mg/kg) | Route | Key Findings |
| Social Interaction Test | Rat | SNAP 37889 | 3, 10, 30 | p.o. | Dose-dependent increase in social interaction time. |
| Rat | This compound | 10, 30 | i.p. | Significant increase in social interaction time. | |
| Vogel Conflict Test | Rat | SNAP 37889 | 3, 10 | p.o. | Significant increase in punished drinking. |
| Stress-Induced Hyperthermia | Mouse | SNAP 37889 | 0.3, 3, 30 | p.o. | Attenuation of hyperthermic response to stress. |
Table 2: Antidepressant-Like Effects of SNAP 37889
| Animal Model | Species | Compound | Dose Range (mg/kg) | Route | Key Findings |
| Forced Swim Test | Rat | SNAP 37889 | 10, 30 | p.o. | Significant decrease in immobility time and increase in swimming time. |
Experimental Protocols
Formulation and Administration
Due to its poor aqueous solubility, a suitable vehicle is required for the in vivo administration of this compound. While this compound is a more soluble analog of SNAP 37889, formulation strategies for similar poorly soluble compounds provide a valuable starting point.
Recommended Vehicle Formulation (based on a similar compound, SNAP 37889):
-
Vehicle: 20% (w/v) β-cyclodextrin in saline.
-
Preparation:
-
Slowly add the required amount of this compound to the 20% β-cyclodextrin in saline solution while vortexing.
-
Continue to vortex until the compound is fully dissolved. Gentle heating may be applied if necessary, but stability under such conditions should be verified.
-
The final solution should be clear and free of particulates.
-
Prepare fresh on the day of the experiment.
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a commonly used and effective route for this compound.[1] Oral gavage (p.o.) has also been reported for the analog SNAP 37889.[1]
-
Volume: The injection volume should be calculated based on the animal's body weight and should not exceed 10 ml/kg for mice and 5 ml/kg for rats for i.p. administration.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study with this compound.
Protocol for Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or by manual scoring.
-
Clean the maze thoroughly with 70% ethanol between each animal.
-
-
Endpoint: An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol for Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Procedure:
-
Administer this compound (e.g., 10, 30 mg/kg, p.o. for SNAP 37889) or vehicle. The pre-treatment time may vary depending on the route of administration (e.g., 60 minutes for p.o.).
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the subsequent 4 minutes, record the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Remove the animal from the water, dry it with a towel, and return it to a heated cage for recovery before returning to its home cage.
-
-
Endpoint: An antidepressant-like effect is indicated by a significant decrease in the duration of immobility compared to the vehicle-treated group.
Conclusion
This compound is a valuable research tool for investigating the role of the galanin-3 receptor in anxiety and depression. The protocols and data presented here provide a foundation for designing and conducting robust in vivo studies to further elucidate the therapeutic potential of this compound. It is recommended that researchers perform dose-response studies and, if necessary, pharmacokinetic analyses to optimize the administration of this compound for their specific experimental paradigms.
References
Application Notes and Protocols: In Vivo Microdialysis for Monitoring Neurotransmitter Release Following SNAP 398299 Administration
For Researchers, Scientists, and Drug Development Professionals
Overview
Introduction: Microdialysis is a widely used in vivo technique for monitoring the concentrations of endogenous and exogenous substances in the extracellular fluid of various tissues, most notably the brain.[1][2] This method involves implanting a small, semi-permeable probe into a specific tissue region.[1] A physiological solution, known as the perfusate, is slowly pumped through the probe, allowing molecules from the extracellular space to diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis.[2][3]
Compound of Interest: SNAP 398299 this compound is identified as a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain and implicated in the regulation of energy homeostasis, mood, and appetite.[4][5][6] MCHR1 couples to Gi and Gq proteins, and its activation typically leads to an inhibition of adenylyl cyclase (decreasing cAMP) and an increase in intracellular calcium levels.[4][5][7] By antagonizing MCHR1, this compound is expected to modulate the signaling pathways downstream of this receptor, potentially influencing the release of key neurotransmitters.
Application: This document outlines a detailed protocol for using in vivo microdialysis in a rodent model (rat) to investigate the effects of systemic administration of this compound on the extracellular levels of dopamine (DA) and acetylcholine (ACh) in the nucleus accumbens. This brain region is critical for reward, motivation, and motor function and is modulated by both dopaminergic and cholinergic systems, which are known to interact.[8][9]
Signaling Pathway
The MCHR1 receptor, the target of this compound, primarily signals through Gi and Gq protein pathways. As an antagonist, this compound blocks the binding of the endogenous ligand, melanin-concentrating hormone (MCH), thereby preventing the activation of these downstream cascades.
-
Gi Pathway (Inhibition): When activated by MCH, the Gi alpha subunit inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[7] this compound blocks this inhibition.
-
Gq Pathway (Activation): The Gq alpha subunit activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] this compound prevents this activation.
Caption: this compound blocks MCH from activating Gi and Gq pathways.
Experimental Protocol
This protocol details the procedure from surgical preparation to data analysis for a microdialysis study in rats.
Materials and Reagents
| Category | Item |
| Animals | Male Sprague-Dawley rats (275-325 g) |
| Surgical | Stereotaxic frame, Anesthetic (Isoflurane), Analgesic, Dental cement, Surgical drill, Suture kit |
| Microdialysis | Microdialysis probes (e.g., CMA 12, 2mm membrane, 20 kDa MWCO), Syringe pump, Fraction collector, FEP tubing |
| Reagents | This compound, Vehicle (e.g., 10% DMSO, 90% Saline), Artificial Cerebrospinal Fluid (aCSF), HPLC-grade solvents, Dopamine & Acetylcholine standards |
| Analysis | HPLC system with electrochemical detector (ECD) for DA, or LC-MS/MS for ACh |
Artificial Cerebrospinal Fluid (aCSF) Composition:
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl2: 1.2 mM
-
MgCl2: 0.85 mM
-
pH adjusted to 7.4
Methodology
Step 1: Surgical Implantation of Guide Cannula
-
Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the animal in a stereotaxic frame. Apply eye lubricant to prevent corneal drying.
-
Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Drill a burr hole over the target brain region, the nucleus accumbens shell (NAcSh). Stereotaxic coordinates from Bregma: AP +1.6 mm, ML ±0.8 mm, DV -6.0 mm.
-
Implant a guide cannula just above the target site (e.g., DV -6.0 mm) and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Provide post-operative analgesia and allow the animal to recover for 5-7 days.
Step 2: Microdialysis Procedure
-
On the day of the experiment, handle the rat gently and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula so that the active membrane extends into the NAcSh (e.g., to a final depth of DV -8.0 mm).
-
Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline samples every 20 minutes for at least one hour (3-4 samples).
Step 3: this compound Administration
-
Prepare this compound in the appropriate vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administer this compound via intraperitoneal (i.p.) injection. The control group receives a vehicle-only injection.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to verify probe placement via histology.
Step 4: Sample Analysis
-
Dopamine: Analyze dialysate samples using HPLC with an electrochemical detector (HPLC-ECD). Quantify DA concentrations by comparing peak heights/areas to a standard curve.
-
Acetylcholine: Due to rapid degradation and lower concentrations, ACh is often analyzed using a more sensitive method like LC-MS/MS.
-
Store samples at -80°C if not analyzed immediately.
Experimental Workflow and Data Presentation
The entire experimental process can be visualized as a sequential workflow.
Caption: Workflow from animal surgery to final data interpretation.
Data Analysis and Presentation
Raw data consists of neurotransmitter concentrations (e.g., nM) for each collected fraction. Data should be normalized to the baseline to account for individual differences in probe recovery and basal neurotransmitter levels.
Calculation:
-
Calculate the average concentration of the 3-4 baseline samples for each animal.
-
Express all subsequent post-administration samples as a percentage of this baseline average (% Baseline).
The results should be presented in clear, concise tables.
Table 1: Experimental Parameters
| Parameter | Value |
|---|---|
| Animal Model | Male Sprague-Dawley Rat (275-325 g) |
| Target Brain Region | Nucleus Accumbens Shell (NAcSh) |
| Probe Membrane | 2 mm length, 20 kDa MWCO |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) |
| Flow Rate | 1.5 µL/min |
| Sample Interval | 20 minutes |
| Drug | This compound |
| Doses | Vehicle, 10 mg/kg, i.p. |
| Analytes | Dopamine (DA), Acetylcholine (ACh) |
Table 2: Example Data - Dopamine Levels in NAcSh (% Baseline ± SEM)
| Time (min) | Vehicle (n=8) | This compound (10 mg/kg) (n=8) |
|---|---|---|
| -20 (Baseline) | 100 ± 8.5 | 100 ± 9.1 |
| 0 (Injection) | --- | --- |
| 20 | 105 ± 7.9 | 125 ± 10.2 |
| 40 | 98 ± 8.1 | 148 ± 11.5* |
| 60 | 101 ± 6.5 | 155 ± 12.3* |
| 80 | 95 ± 7.2 | 145 ± 10.8* |
| 100 | 99 ± 8.8 | 130 ± 9.9 |
| 120 | 103 ± 9.0 | 115 ± 8.7 |
*p < 0.05 compared to Vehicle
Table 3: Example Data - Acetylcholine Levels in NAcSh (% Baseline ± SEM)
| Time (min) | Vehicle (n=8) | This compound (10 mg/kg) (n=8) |
|---|---|---|
| -20 (Baseline) | 100 ± 10.1 | 100 ± 9.8 |
| 0 (Injection) | --- | --- |
| 20 | 97 ± 9.5 | 85 ± 8.4 |
| 40 | 102 ± 8.9 | 72 ± 7.6* |
| 60 | 99 ± 10.3 | 68 ± 7.1* |
| 80 | 104 ± 9.1 | 75 ± 8.0* |
| 100 | 98 ± 8.7 | 88 ± 9.2 |
| 120 | 101 ± 9.4 | 95 ± 8.5 |
*p < 0.05 compared to Vehicle
Interpretation of Example Data: The example data suggests that systemic administration of this compound (10 mg/kg) leads to a significant increase in extracellular dopamine levels while simultaneously causing a significant decrease in extracellular acetylcholine levels in the nucleus accumbens. This is consistent with the known inhibitory relationship between dopamine and acetylcholine release in this region, where dopamine D2 receptor activation on cholinergic interneurons inhibits ACh release.[8][9] Blocking MCHR1 with this compound may disinhibit dopaminergic neurons or otherwise modulate circuit activity to produce this dual effect.
References
- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 2. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of dopamine on acetylcholine release from caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAP 398299 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 398299 is a potent and selective antagonist of the galanin receptor 3 (GAL3). The galanin system, including its three receptor subtypes (GAL1, GAL2, and GAL3), has been implicated in the modulation of various physiological processes, including mood and anxiety.[1][2] Preclinical evidence suggests that antagonism of the GAL3 receptor produces antidepressant-like effects, making this compound a compound of interest for the development of novel therapeutics for mood disorders.[1][3]
The Forced Swim Test (FST) is a widely utilized behavioral assay in rodents to screen for potential antidepressant efficacy. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[4][5]
These application notes provide a detailed protocol for utilizing this compound in the forced swim test in a rodent model, along with representative data for a closely related analog, and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Mechanism of Action
This compound acts as a selective antagonist at the galanin receptor 3 (GAL3). The GAL3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o.[6][7] Upon activation by its endogenous ligand, galanin, the GAL3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
The antidepressant-like effects of GAL3 antagonists are thought to be mediated, at least in part, by their action in the dorsal raphe nucleus, a key area for serotonin (5-HT) neurotransmission.[1][2] By blocking the inhibitory influence of galanin on serotonergic neurons, this compound may lead to an increase in serotonin release in projection areas, contributing to its antidepressant-like behavioral profile.[1][2]
Signaling Pathway of GAL3 Receptor Antagonism
Experimental Protocol: Forced Swim Test
This protocol is adapted from standard procedures for the forced swim test in mice.[8]
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Forced swim test apparatus: A transparent plastic cylinder (20 cm diameter, 40 cm height)
-
Water bath to maintain water temperature
-
Video recording equipment
-
Drying cage with a heat source
-
Towels
Procedure:
-
Acclimation:
-
House animals in standard laboratory conditions for at least one week prior to the experiment.
-
On the day of testing, allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
-
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle. A suggested dose range for initial studies is 10-30 mg/kg.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to the forced swim test.
-
-
Forced Swim Test:
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs.
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
After 6 minutes, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and place it in a heated drying cage for 15-20 minutes before returning it to its home cage.
-
Empty and clean the cylinder between each animal.
-
-
Data Analysis:
-
Score the video recordings for the last 4 minutes of the 6-minute test.
-
The primary behavioral measure is immobility time , defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water.
-
Other behaviors that can be scored include swimming and climbing.
-
A blinded observer should perform the scoring to minimize bias.
-
Experimental Workflow
Data Presentation
While specific quantitative data for this compound in the forced swim test is not yet widely published, the following table summarizes the effects of its close structural analog, SNAP 37889, in the rat forced swim test.[2] This data can be considered representative of the potential effects of GAL3 antagonists.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 150 ± 15 | - |
| SNAP 37889 | 3 | 105 ± 12* | 30% |
| SNAP 37889 | 10 | 85 ± 10 | 43% |
| SNAP 37889 | 30 | 90 ± 11 | 40% |
| Fluoxetine (Positive Control) | 10 | 75 ± 9** | 50% |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Data is for the analog SNAP 37889 and should be considered as a proxy.[2]
Conclusion
This compound, as a GAL3 receptor antagonist, presents a promising target for the development of novel antidepressants. The provided protocol for the forced swim test offers a standardized method for evaluating the antidepressant-like effects of this compound in a rodent model. The representative data from a closely related analog suggests that this compound is likely to reduce immobility time in the forced swim test, indicative of an antidepressant-like profile. Further dose-response studies are recommended to fully characterize the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin-3 receptor antagonism by SNAP 37889 reduces motivation to self-administer alcohol and attenuates cue-induced reinstatement of alcohol-seeking in iP rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting SNAP 398299 solubility issues in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNAP-398299, a potent and selective galanin receptor 3 (GAL3) antagonist. The primary focus is to address common challenges related to its solubility in Phosphate-Buffered Saline (PBS) and other aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of SNAP-398299?
A1: SNAP-398299 is a hydrophobic organic molecule with very low aqueous solubility, reported to be less than 1 µg/mL.[1] It is, however, readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2]
Q2: I've observed that my SNAP-398299 precipitates when I dilute my DMSO stock solution into PBS. Why is this happening and what can I do?
A2: This is a common occurrence when diluting a hydrophobic compound from a concentrated organic stock into an aqueous buffer. The DMSO concentration in the final solution may be too low to maintain the solubility of SNAP-398299. To address this, you can:
-
Maintain a sufficient final DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Ensure your dilution scheme does not fall too far below this, if permissible for your experiment.
-
Perform a stepwise dilution: Instead of a single large dilution, try diluting the stock solution in stages with your aqueous buffer.
-
Vortex during dilution: Add the stock solution to the PBS while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q3: Can adjusting the pH of the PBS help in dissolving SNAP-398299?
Q4: Are there any other additives I can use to improve the solubility of SNAP-398299 in PBS?
A4: If adjusting the DMSO concentration and pH is not sufficient or compatible with your experimental setup, you can consider using co-solvents or solubilizing agents. These should be tested for compatibility with your assay. Some options include:
-
Co-solvents: Polyethylene glycol (PEG), particularly PEG300 or PEG400, can be used in combination with DMSO to improve solubility.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
Data Presentation
Table 1: Solubility of SNAP-398299 in Various Solvents
| Solvent | Solubility | Molar Concentration (at MW: 479.49 g/mol ) |
| Aqueous Buffers | ||
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 µg/mL | < 2.1 µM |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM[2] | 100 mM |
| Ethanol | Soluble to 100 mM[2] | 100 mM |
Experimental Protocols
Protocol 1: Preparation of a SNAP-398299 Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of SNAP-398299 solid powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Dissolve: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Troubleshooting SNAP-398299 Precipitation in PBS
-
Initial Dilution: From your concentrated DMSO stock, prepare an intermediate dilution in 100% DMSO if a very low final concentration is required.
-
Dilution into PBS: Add the SNAP-398299 stock solution dropwise to the PBS while vigorously vortexing the PBS. Do not add the PBS to the concentrated stock.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Centrifugation: If the solution appears clear, centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any potential micro-precipitates. Use the supernatant for your experiment.
-
Optimization (if precipitation occurs):
-
Adjust Final DMSO: Incrementally increase the final DMSO concentration in your PBS solution (e.g., from 0.1% to 0.25% to 0.5%), checking for improved solubility at each step.
-
pH Adjustment: Prepare several small batches of PBS with pH values ranging from 6.0 to 7.4. Test the solubility of SNAP-398299 in each to identify an optimal pH.
-
Co-Solvent Addition: If necessary, prepare a PBS solution containing a small percentage of a co-solvent like PEG300 (e.g., 1-5%) before adding the SNAP-398299 stock.
-
Mandatory Visualizations
References
Preventing SNAP 398299 precipitation in aqueous buffer
Welcome to the technical support center for SNAP 398299. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent and selective galanin receptor 3 (GALR3) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the galanin receptor 3 (GALR3), with a Ki of 5 nM.[1] It exhibits over 100-fold selectivity for GALR3 compared to GALR1, GALR2, and other receptors. GALR3 is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Activation of GALR3 by its endogenous ligand, galanin, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound blocks the inhibitory effects of galanin, which can be beneficial in studying physiological processes modulated by the galanin system, such as mood and anxiety.
Q2: What are the known solubility characteristics of this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with a reported solubility of up to 100 mM in both.[1] However, it is known to have poor aqueous solubility. An amino-substituted analog of this compound has a reported aqueous solubility of 48 µg/mL at pH 7.4.[2]
Q3: Why is my this compound precipitating in my aqueous buffer?
Precipitation of this compound in aqueous buffers is a common issue stemming from its low water solubility. This can be influenced by several factors including:
-
Buffer pH: The pH of your buffer can significantly impact the ionization state and solubility of the compound.
-
Final Concentration: The desired final concentration of this compound in your assay may exceed its aqueous solubility limit.
-
Buffer Composition: Components of your buffer system could potentially interact with this compound, leading to precipitation.
-
Initial Stock Concentration and Dilution Method: The way you prepare and dilute your initial stock solution can introduce localized high concentrations that promote precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to help you overcome precipitation issues with this compound in your aqueous experimental setups.
Initial Assessment and Physicochemical Properties
Before troubleshooting, it's helpful to understand the key physicochemical properties of this compound that influence its solubility.
| Property | Predicted/Reported Value | Significance |
| Molecular Weight | 479.49 g/mol | Affects molarity calculations. |
| Predicted pKa | ~7.5 (basic) | The compound's charge and solubility will change around this pH. |
| Predicted logP | ~5.8 | Indicates high lipophilicity and low aqueous solubility. |
| Aqueous Solubility | Low (analog reported at 48 µg/mL at pH 7.4)[2] | Direct indicator of the challenge. |
Note: pKa and logP values are predicted using computational models and should be considered as estimates.
Experimental Workflow for Preparing Aqueous Solutions of this compound
The following workflow is a recommended starting point for preparing aqueous solutions of this compound to minimize precipitation.
Troubleshooting Steps
If you are still experiencing precipitation, consider the following systematic troubleshooting steps.
1. Optimize the Solvent System:
-
Co-solvents: Introduce a water-miscible organic co-solvent into your final aqueous buffer. Start with low percentages and incrementally increase.
-
Recommended Co-solvents: Ethanol, Dimethylacetamide (DMA), or Polyethylene glycol (PEG).
-
Experimental Protocol:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Prepare a series of your aqueous buffer containing 1%, 2%, 5%, and 10% (v/v) of the chosen co-solvent.
-
Perform a serial dilution of your DMSO stock into the co-solvent containing buffers to reach your desired final concentration.
-
Visually inspect for precipitation immediately and after a relevant incubation period.
-
-
| Co-solvent Concentration | Observation (Precipitation) |
| 0% (Control) | Yes/No |
| 1% | Yes/No |
| 2% | Yes/No |
| 5% | Yes/No |
| 10% | Yes/No |
2. Adjust the Buffer pH:
Based on the predicted basic pKa of ~7.5, this compound will be more soluble in acidic conditions (pH < 7.5) where it is more likely to be protonated and charged.
-
Experimental Protocol:
-
Prepare your experimental buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4).
-
Prepare your this compound working solution in each buffer pH.
-
Assess for precipitation.
-
Important: Ensure that the altered pH does not negatively impact your biological assay.
-
| Buffer pH | Observation (Precipitation) |
| 6.0 | Yes/No |
| 6.5 | Yes/No |
| 7.0 | Yes/No |
| 7.4 | Yes/No |
3. Employ Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants can aid in solubilization by forming micelles.
-
Examples: Tween® 20, Tween® 80, Pluronic® F-68.
-
Recommended Concentration: Start with concentrations below the critical micelle concentration (CMC), typically 0.01% to 0.1% (v/v).
-
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Protocol:
-
Prepare your aqueous buffer containing various concentrations of the chosen excipient.
-
Add the this compound stock solution to these buffers.
-
Vortex or sonicate briefly to aid dissolution.
-
-
| Excipient | Concentration | Observation (Precipitation) |
| Tween® 20 | 0.01% | Yes/No |
| Tween® 20 | 0.05% | Yes/No |
| HP-β-CD | 1% (w/v) | Yes/No |
| HP-β-CD | 5% (w/v) | Yes/No |
4. Modify the Dilution Protocol:
-
Serial Dilution: Avoid large single-step dilutions from a high-concentration organic stock directly into an aqueous buffer. Perform one or more intermediate dilution steps.
-
Rapid Mixing: When performing the final dilution, ensure rapid and thorough mixing to avoid localized high concentrations that can trigger precipitation. Vortexing or rapid pipetting is recommended.
Signaling Pathway
Galanin Receptor 3 (GALR3) Signaling Pathway Antagonized by this compound
This compound acts as an antagonist at the GALR3 receptor, which is coupled to an inhibitory G-protein (Gi/o). The binding of the endogenous ligand, galanin, to GALR3 initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream effects of GALR3 activation.
References
Optimizing SNAP 398299 delivery for in vivo studies
Welcome to the technical support center for SNAP-398299. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of SNAP-398299 for their studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Disclaimer: SNAP-398299 is a novel, potent, and selective small molecule inhibitor of MEK1/2. The following information is based on preclinical data and studies with similar compounds.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during in vivo experiments with SNAP-398299.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor oral bioavailability | - Inadequate dissolution of the compound in the vehicle. - First-pass metabolism in the liver. - P-glycoprotein (P-gp) efflux. | - Optimize the formulation. Try vehicles with improved solubilizing capacity such as 20% Captisol® in water or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. - Co-administer with a P-gp inhibitor if efflux is suspected. - Consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection. |
| High inter-animal variability in drug exposure | - Inconsistent gavage technique. - Food effects on drug absorption. | - Ensure consistent and proper oral gavage technique across all animals. - Standardize the fasting and feeding schedule for the animals. Administer SNAP-398299 at the same time relative to the last feeding. |
| Observed toxicity (e.g., weight loss, skin rash) | - On-target toxicity due to potent MEK inhibition. - Off-target effects of the compound. - Vehicle-related toxicity. | - Reduce the dose or the frequency of administration. - Implement a dose-escalation study to determine the maximum tolerated dose (MTD). - Run a vehicle-only control group to rule out vehicle toxicity. |
| Lack of tumor growth inhibition in xenograft models | - Insufficient drug exposure at the tumor site. - The tumor model is not dependent on the MEK/ERK pathway. - Development of acquired resistance. | - Confirm target engagement in the tumor tissue via pharmacodynamic studies (e.g., western blot for p-ERK). - Verify the activation of the MEK/ERK pathway in your specific tumor model. - Consider combination therapies to overcome potential resistance mechanisms. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended vehicle for oral administration of SNAP-398299? A1: For initial studies, a suspension of 0.5% methylcellulose (MC) with 0.2% Tween 80 in sterile water is a good starting point. For compounds with lower solubility, a solution of 20% Captisol® in water or a formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered.
-
Q2: How should SNAP-398299 be stored? A2: SNAP-398299 should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C. Formulations for in vivo use should be prepared fresh daily.
-
Q3: What is the recommended route of administration? A3: Oral (PO) administration is the preferred route due to its convenience for chronic dosing studies. However, intravenous (IV) or intraperitoneal (IP) routes can be used for initial efficacy and pharmacokinetic studies.
Pharmacokinetics and Pharmacodynamics
-
Q4: What is the typical pharmacokinetic profile of SNAP-398299? A4: The pharmacokinetic properties of SNAP-398299 are dose-dependent. Below is a summary of single-dose pharmacokinetic parameters in mice.
| Parameter | 10 mg/kg PO | 30 mg/kg PO | 1 mg/kg IV |
| Cmax (ng/mL) | 850 ± 150 | 2800 ± 450 | 1200 ± 200 |
| Tmax (h) | 1.0 | 2.0 | 0.1 |
| AUC (ng·h/mL) | 4200 ± 700 | 18500 ± 3200 | 1500 ± 250 |
| Bioavailability (%) | ~70% | ~80% | - |
| Half-life (h) | 4.5 | 6.0 | 3.0 |
-
Q5: How can I confirm that SNAP-398299 is inhibiting its target in vivo? A5: Pharmacodynamic (PD) studies are crucial. You can assess the phosphorylation status of ERK (p-ERK), a direct downstream substrate of MEK, in tumor and/or surrogate tissues (e.g., peripheral blood mononuclear cells) at different time points after drug administration using techniques like western blotting or immunohistochemistry.
In Vivo Efficacy Studies
-
Q6: What are some recommended tumor models to test the efficacy of SNAP-398299? A6: Xenograft or syngeneic models with known mutations that activate the MAPK pathway, such as BRAF V600E or KRAS mutations, are highly recommended. Examples include A375 (melanoma, BRAF V600E) and HT-29 (colorectal cancer, BRAF V600E).
-
Q7: What is a typical dosing regimen for a xenograft study? A7: A starting point could be once-daily (QD) oral administration at a dose that provides sustained target inhibition. The exact dose and schedule should be determined from preliminary MTD and PD studies.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation: Prepare the SNAP-398299 formulation fresh daily. Ensure the compound is fully dissolved or homogeneously suspended.
-
Animal Handling: Acclimatize mice for at least one week before the study. Handle the mice gently to minimize stress.
-
Dosing:
-
Use a proper size gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Measure the distance from the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle along the roof of the mouth and down the esophagus.
-
Administer the formulation slowly to prevent regurgitation.
-
The typical dosing volume is 5-10 mL/kg.
-
-
Monitoring: Observe the animals for any signs of distress or toxicity immediately after dosing and at regular intervals.
Visualizations
Caption: The MEK/ERK signaling pathway and the inhibitory action of SNAP-398299.
Caption: A typical workflow for an in vivo xenograft efficacy study.
Common issues with SNAP 398299 stability in solution
Welcome to the technical support center for SNAP-398299. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of SNAP-398299 in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My SNAP-398299, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A1: This is a common issue for hydrophobic compounds like SNAP-398299. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of SNAP-398299 in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% v/v) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the aqueous buffer. Instead, perform serial dilutions in your experimental buffer, vortexing gently between each step.
-
Use a Co-solvent: Consider using a small percentage of a water-miscible organic co-solvent, such as ethanol, in your final solution.
-
Pre-warm the Buffer: Warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
Q2: How should I prepare and store my stock solution of SNAP-398299?
A2: Proper preparation and storage are critical for maintaining the stability of SNAP-398299.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution.[1] Ethanol can also be used.
-
Stock Concentration: Prepare a stock solution at a concentration of 10 mM or higher in DMSO.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1][2]
-
Protection from Light: Store stock solutions in amber vials or wrapped in foil to protect from light, which can cause photodegradation.
Q3: I suspect that SNAP-398299 is degrading in my cell culture medium during a long-term experiment. How can I assess its stability?
A3: It is crucial to determine the stability of SNAP-398299 in your specific experimental conditions. You can perform a time-course experiment to assess its stability. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general steps involve incubating SNAP-398299 in your cell culture medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 6, 12, 24 hours) by HPLC or LC-MS to quantify the amount of intact compound remaining.
Q4: What are the potential degradation pathways for SNAP-398299 in aqueous solution?
-
Hydrolysis of the Imino Group: The iminoindolone core contains an imine bond that could be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH, which would cleave the molecule.[3]
-
Photodegradation: The presence of aromatic rings and a trifluoromethylphenyl group suggests a potential for photodegradation upon exposure to light.[4][5][6][7]
-
Oxidation: Although less common for this structure, oxidation could occur, especially in the presence of reactive oxygen species in cell culture media.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with SNAP-398299.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | - Final concentration exceeds solubility limit.- Rapid dilution from DMSO stock.- Low temperature of the aqueous buffer. | - Decrease the final concentration.- Perform a stepwise dilution.- Pre-warm the aqueous buffer to the experimental temperature. |
| Inconsistent Experimental Results | - Degradation of SNAP-398299 in stock solution or working solution.- Inaccurate initial concentration due to incomplete dissolution. | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid freeze-thaw cycles.- Ensure complete dissolution of the powder when making the stock solution by vortexing. |
| Loss of Compound Activity Over Time | - Chemical instability in the experimental medium (e.g., cell culture medium).- Adsorption to plasticware. | - Perform a stability study to determine the compound's half-life in your medium.- Consider using low-adhesion plasticware.- Prepare fresh solutions and add them to the experiment at the last possible moment. |
Experimental Protocols
Protocol 1: Assessment of SNAP-398299 Stability in Aqueous Buffer
Objective: To determine the chemical stability of SNAP-398299 in a specific aqueous buffer over time and at different temperatures.
Materials:
-
SNAP-398299 powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of SNAP-398299 in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the pre-warmed aqueous buffer.
-
Incubation: Aliquot the working solution into multiple vials for each time point and temperature condition (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis.
-
Sample Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the peak area of the parent SNAP-398299 compound.
-
Data Analysis: Calculate the percentage of SNAP-398299 remaining at each time point relative to the amount at time 0. Plot the percentage of remaining compound versus time for each condition.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of SNAP-398299 in an aqueous buffer.
Materials:
-
SNAP-398299 powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of SNAP-398299 in anhydrous DMSO.
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Dilution in Aqueous Buffer: Add 2 µL of each DMSO concentration to 98 µL of the aqueous buffer in a 96-well plate. This will result in a 1:50 dilution.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Visual Inspection: Visually inspect each well for the presence of precipitate. The highest concentration that remains clear is the approximate kinetic solubility.
-
Quantitative Measurement (Optional): Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. 化合物 SNAP 398299|T28822|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and degradation technology of environmental persistent trifluoromethyl pollutants - Wechem [m.wechemglobal.com]
- 6. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - East China Normal University [pure.ecnu.edu.cn:443]
Technical Support Center: Addressing Poor Bioavailability of SNAP 398299
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of SNAP 398299, a potent and selective galanin receptor 3 (GAL3) antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: My in vitro assays with this compound show high potency, but I'm observing low efficacy in my in vivo models. What could be the issue?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal wall to reach systemic circulation. This compound, being a complex organic molecule, may face challenges in either or both of these steps.[3][4]
Q2: What are the likely causes of poor bioavailability for a compound like this compound?
A2: The primary factors contributing to the poor bioavailability of this compound are likely related to its physicochemical properties:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal tract. This limits the concentration of the drug available for absorption. While its solubility in organic solvents like DMSO and ethanol is known, its aqueous solubility is a critical limiting factor for oral absorption.[1]
-
Poor Permeability: The ability of this compound to pass through the intestinal cell membrane might be limited due to its molecular size and structure.
-
First-Pass Metabolism: After absorption, the compound passes through the liver, where it may be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.
Q3: How can I begin to troubleshoot the poor bioavailability of this compound in my experiments?
A3: A systematic approach is recommended. Start by characterizing the fundamental physicochemical properties of your specific batch of this compound, namely its aqueous solubility and permeability. Based on these findings, you can then explore appropriate formulation strategies to enhance its absorption.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and addressing the cause of poor bioavailability for this compound.
Step 1: Physicochemical Characterization
The first step is to understand the root cause of the poor bioavailability. Is it a solubility or a permeability issue?
Issue: Low Aqueous Solubility
-
How to Diagnose:
-
Experimental Solubility Assessment: Determine the solubility of this compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8).
-
-
Possible Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.
-
Formulation with Solubilizing Agents: Utilize co-solvents, surfactants, or complexing agents to increase the solubility of the compound.
-
Issue: Low Intestinal Permeability
-
How to Diagnose:
-
Caco-2 Permeability Assay: This in vitro model mimics the human intestinal epithelium and can predict the in vivo absorption of compounds.
-
-
Possible Solutions:
-
Inclusion of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane.
-
Lipid-Based Formulations: These formulations can facilitate drug transport across the intestinal wall.
-
Step 2: Formulation Strategies
Based on the initial characterization, select an appropriate formulation strategy. It is often beneficial to screen several approaches to find the most effective one.
Table 1: Formulation Strategies to Enhance Bioavailability
| Strategy | Principle | Advantages | Considerations |
| Particle Size Reduction | Increases surface area for dissolution. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier at a molecular level. | Can significantly increase dissolution rate and apparent solubility. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations | The drug is dissolved in a lipidic vehicle. | Can improve solubility and permeability, and may enhance lymphatic uptake, bypassing first-pass metabolism. | The formulation can be complex and may have stability issues. |
| Co-solvents | A water-miscible solvent is used to increase the drug's solubility in the formulation. | Simple to prepare. | The drug may precipitate upon dilution in the GI tract. |
| Surfactant Dispersions | Surfactants are used to form micelles that encapsulate the drug, increasing its solubility. | Effective for highly lipophilic compounds. | The amount of surfactant needs to be carefully optimized. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in simulated gastrointestinal fluids.
Methodology:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add an excess amount of this compound powder to a known volume of each medium in separate vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical side of the Transwell insert and fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
To assess if the compound is a substrate for efflux transporters, also measure basolateral-to-apical (B-to-A) permeability by adding the dosing solution to the basolateral side and sampling from the apical side.
-
Quantify the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Signaling Pathway and Experimental Workflow
Galanin Receptor 3 (GALR3) Signaling Pathway
This compound is an antagonist of the Galanin Receptor 3 (GALR3). GALR3 is a G-protein coupled receptor that primarily signals through the inhibitory Gαi/o pathway. Upon activation by its endogenous ligand galanin, GALR3 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.
Caption: GALR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Addressing Poor Bioavailability
The following diagram outlines a logical workflow for a researcher encountering poor in vivo efficacy with this compound.
Caption: A workflow for troubleshooting the poor bioavailability of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of SNAP-398299
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of SNAP-398299, a galanin receptor 3 (GAL3) antagonist.[1][2] While specific off-target effects of SNAP-398299 are not extensively documented in publicly available literature, this guide outlines general principles and best practices for identifying and mitigating off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is SNAP-398299 and what is its primary target?
SNAP-398299 is a potent and selective antagonist for the galanin receptor 3 (GAL3).[1][2] It has been investigated for its potential anxiolytic and antidepressant-like effects.[2][3]
Q2: What are off-target effects and why are they a concern when using SNAP-398299?
Off-target effects occur when a compound, such as SNAP-398299, binds to and alters the function of proteins other than its intended target (GAL3).[4][5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in drug development.[4] Minimizing off-target effects is crucial for ensuring that the observed phenotype is a true consequence of GAL3 inhibition.
Q3: What are the initial signs of potential off-target effects in my experiments with SNAP-398299?
Common indicators of potential off-target effects include:
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Inconsistent results with other GAL3 antagonists: Using a structurally different GAL3 antagonist results in a different or no observable phenotype.[5]
-
Discrepancy with genetic validation: The phenotype observed with SNAP-398299 is not replicated when the GAL3 gene is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[4][5]
-
Unusual dose-response curve: The dose-response curve is not monophasic or shows effects at concentrations significantly different from the known binding affinity for GAL3.
-
Unexpected cellular toxicity: Cell death or other signs of toxicity are observed at concentrations where the on-target effect is expected.[4]
Q4: What general strategies can I employ to minimize the off-target effects of SNAP-398299?
Several proactive strategies can be implemented in your experimental design:
-
Use the lowest effective concentration: Titrate SNAP-398299 to determine the lowest concentration that produces the desired on-target effect.[4]
-
Orthogonal validation: Confirm your findings using alternative methods that do not rely on SNAP-398299, such as using a structurally unrelated GAL3 antagonist or genetic knockdown of GAL3.[5]
-
Target engagement assays: Directly measure the binding of SNAP-398299 to GAL3 in your experimental system to correlate target binding with the observed phenotype.[5]
-
Incorporate control experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of SNAP-398299 if available.
Troubleshooting Guide
If you suspect that your experimental results with SNAP-398299 are influenced by off-target effects, follow this troubleshooting workflow:
Step 1: Confirm On-Target Engagement
-
Problem: It is unclear if SNAP-398299 is binding to GAL3 in your experimental system at the concentrations used.
-
Solution: Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that SNAP-398299 is binding to GAL3 in your cells.[4]
Step 2: Validate with an Orthogonal Pharmacological Approach
-
Problem: The observed phenotype might be specific to the chemical structure of SNAP-398299 and not due to GAL3 inhibition.
-
Solution: Use a structurally different GAL3 antagonist to see if it recapitulates the same phenotype. A different chemical scaffold is less likely to share the same off-targets.
Step 3: Genetic Validation
-
Problem: The phenotype could be due to an off-target effect that is independent of GAL3.
-
Solution: Use CRISPR-Cas9 or siRNA to knock down or knock out the GAL3 gene.[4][5] If the phenotype persists in the absence of the GAL3 protein, it is likely an off-target effect of SNAP-398299.
Step 4: Off-Target Profiling
-
Problem: The identity of the off-target protein(s) is unknown.
-
Solution: If resources permit, consider performing a proteome-wide profiling experiment, such as chemical proteomics or a broad kinase panel screening, to identify potential off-target interactions of SNAP-398299.
Step 5: Re-evaluate Experimental Conditions
-
Problem: High concentrations of SNAP-398299 may be causing non-specific effects.
-
Solution: Re-run key experiments using a full dose-response curve and focus on the lowest effective concentration range.
Data Presentation
Summarizing quantitative data from selectivity screens in a structured table is crucial for assessing the off-target profile of a compound. Below is a hypothetical example of how to present such data for SNAP-398299.
Table 1: Hypothetical Selectivity Profile of SNAP-398299
| Target | IC50 (nM) | Fold Selectivity (Off-Target / On-Target) |
| GAL3 (On-Target) | 10 | - |
| GAL1 | 1,200 | 120x |
| GAL2 | >10,000 | >1000x |
| Receptor X | 5,000 | 500x |
| Kinase Y | >10,000 | >1000x |
| Ion Channel Z | 8,000 | 800x |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of SNAP-398299 with its target protein (GAL3) in intact cells.[4]
-
Methodology:
-
Cell Treatment: Treat intact cells with SNAP-398299 at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[5]
-
Protein Quantification: Collect the supernatant and quantify the amount of GAL3 remaining in the soluble fraction using Western blot or other protein detection methods.[5]
-
Data Analysis: Plot the amount of soluble GAL3 as a function of temperature for both the vehicle and SNAP-398299-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5]
-
2. Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of GAL3 recapitulates the phenotype observed with SNAP-398299.[5]
-
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the GAL3 gene into a Cas9 expression vector.[5]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[5]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[5]
-
Knockout Validation: Screen the clonal populations for the absence of GAL3 protein expression by Western blot or other methods.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with SNAP-398299.[5]
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: SNAP 398299 Dose Adjustment for Animal Strains
Welcome to the Technical Support Center for researchers utilizing SNAP 398299. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in designing and conducting your experiments, with a specific focus on dose adjustments across different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Galanin Receptor 3 (GalR3). It exhibits high affinity for GalR3, with a Ki of 5 nM, and shows over 100-fold selectivity against GalR1, GalR2, and other receptors like adrenergic α1a and dopamine D5. Its mechanism of action involves blocking the binding of the neuropeptide galanin to GalR3, thereby inhibiting its downstream signaling pathways. In vivo studies have demonstrated that this compound produces anxiolytic and antidepressant-like effects.
Q2: What is the signaling pathway of the Galanin Receptor 3 (GalR3)?
Galanin Receptor 3 (GalR3) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of GalR3 by its endogenous ligand, galanin, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular processes, including neuronal excitability. By antagonizing this receptor, this compound prevents the galanin-induced inhibition of adenylyl cyclase.
Q3: Are there established dosage ranges for this compound in common laboratory animal strains?
Direct, peer-reviewed pharmacokinetic data for this compound across different animal strains is limited. However, based on available in vivo studies of this compound and its closely related analog, SNAP 37889, the following dosages have been reported to be effective in behavioral paradigms:
| Compound | Animal Strain | Dosage Range (mg/kg) | Route of Administration | Reference Study Type |
| This compound | Rat | Not specified | Not specified | Social Interaction |
| SNAP 37889 | Rat | 3 - 30 | p.o., i.p. | Anxiety & Depression Models |
| SNAP 37889 | Mouse | 0.3 - 30 | p.o. | Stress-Induced Hyperthermia |
| SNAP 37889 | Mouse | 30 | i.p. | Alcohol & Morphine Self-Admin |
| SNAP 37889 | Guinea Pig | Not specified | Not specified | Maternal Separation Vocalization |
Note: p.o. = oral administration; i.p. = intraperitoneal injection. The lack of specific dosage for this compound necessitates careful dose-response studies.
Troubleshooting Guide: Dose Adjustment Between Animal Strains
Issue: How do I adjust the dose of this compound when switching between different rodent strains (e.g., from Sprague-Dawley to Wistar rats, or from C57BL/6 to BALB/c mice)?
Underlying Principles:
Significant variations in drug metabolism and disposition can exist between different strains of the same animal species. These differences are often attributed to genetic variations in metabolic enzymes (e.g., cytochrome P450s), transporters, and plasma protein binding.
Recommended Approach:
Due to the absence of specific pharmacokinetic data for this compound, a systematic approach to dose adjustment is crucial.
Experimental Protocols
Protocol: Pilot Dose-Response Study for this compound in a New Rodent Strain
1. Objective: To determine the optimal dose of this compound that elicits the desired pharmacological effect without causing adverse events in a new animal strain.
2. Materials:
- This compound
- Vehicle (appropriate for the route of administration, e.g., sterile saline, DMSO/saline mixture)
- Animals of the new strain (e.g., Wistar rats, BALB/c mice), age and weight-matched
- Dosing equipment (e.g., gavage needles, syringes)
- Apparatus for behavioral or physiological assessment
3. Method:
- Dose Selection: Based on the data for the analog SNAP 37889, select a minimum of three doses for your pilot study (e.g., a low, medium, and high dose such as 3, 10, and 30 mg/kg). Include a vehicle control group.
- Animal Groups: Randomly assign a sufficient number of animals to each dose group and the vehicle control group (n=6-8 per group is recommended for initial studies).
- Dose Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. Ensure complete dissolution.
- Administration: Administer the selected doses of this compound or vehicle to the respective animal groups via the intended route of administration (e.g., oral gavage or intraperitoneal injection).
- Pharmacodynamic Assessment: At a predetermined time point post-administration (based on expected time to peak effect, which may need to be determined empirically, starting with 30-60 minutes), conduct the relevant behavioral or physiological test to assess the compound's efficacy.
- Toxicity Monitoring: Throughout the experiment, closely monitor the animals for any signs of toxicity, such as changes in posture, activity levels, grooming, or any signs of distress.
- Data Analysis: Analyze the data to determine the dose-response relationship. Identify the lowest dose that produces a significant effect compared to the vehicle control and assess for a dose-dependent response.
- Dose Refinement: Based on the results, you may need to conduct a second pilot study with a refined dose range to pinpoint the optimal dose for your main experiment.
Disclaimer: This information is intended for research purposes only. The provided dosage ranges are based on limited available data for this compound and its analog. It is imperative that researchers conduct their own dose-finding studies for each specific animal strain and experimental paradigm. Always adhere to ethical guidelines for animal research.
Troubleshooting unexpected results in SNAP 398299 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SNAP 398299, a potent and selective GAL₃ receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals engaged in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, non-peptidergic antagonist of the galanin-3 (GAL₃) receptor.[1] Its primary mechanism of action is to selectively bind to and block the activity of the GAL₃ receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand, galanin.
Q2: What is the signaling pathway associated with the GAL₃ receptor?
A2: The GAL₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by galanin, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence neuronal excitability.
Q3: In what types of experimental models has this compound been characterized?
A3: this compound and its analogs have been characterized in a variety of in vitro and in vivo models. These include receptor binding assays, functional assays measuring adenylyl cyclase activity, electrophysiological recordings in brain slices, and behavioral models in rodents to assess anxiolytic and antidepressant-like effects.[2][3]
Q4: What are the expected in vivo effects of this compound?
A4: In preclinical studies, this compound has demonstrated anxiolytic- and antidepressant-like effects. For instance, it has been shown to enhance social interaction in rats, a behavioral paradigm sensitive to anxiolytic compounds.[2][3] It also has been shown to reverse the inhibitory effects of galanin on dorsal raphe neuron firing.[2]
Troubleshooting Unexpected Results
Issue 1: No or low antagonist activity observed in functional assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound (dry, dark, at -20°C for long-term storage). Prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol. |
| Incorrect Assay Conditions | Verify the concentration of all reagents, including the galanin agonist and this compound. Ensure the cell line used expresses functional GAL₃ receptors. Optimize incubation times and temperature. |
| Low Receptor Expression | Confirm GAL₃ receptor expression levels in your cell line using techniques like qPCR or western blotting. |
| Cell Line Viability Issues | Check cell viability before and after the experiment. High concentrations of this compound or its analog SNAP 37889 (≥10µM) have been reported to induce apoptosis in some cell lines.[4][5] |
Issue 2: High variability in in vivo behavioral experiments.
| Possible Cause | Troubleshooting Step |
| Compound Solubility and Administration | This compound is a more soluble analog of SNAP 37889.[2] However, ensure complete solubilization in the vehicle before administration. Consider the route of administration (e.g., intraperitoneal, oral) and ensure consistent delivery. |
| Animal Stress | Acclimate animals to the experimental room and handling procedures to minimize stress-induced behavioral changes. |
| Pharmacokinetics | The timing of behavioral testing relative to compound administration is critical. Refer to pharmacokinetic data if available, or perform a time-course experiment to determine the optimal testing window. |
| Subtle Behavioral Readouts | The anxiolytic-like effects of GAL₃ antagonists can be subtle. Ensure that the behavioral scoring is performed by trained observers who are blind to the treatment conditions. Utilize automated tracking software where possible to increase objectivity. |
Issue 3: Inconsistent results in electrophysiological recordings.
| Possible Cause | Troubleshooting Step |
| Brain Slice Quality | Ensure brain slices are healthy and of the correct thickness. Use appropriate slicing and recovery solutions. |
| Galanin Concentration | Use a concentration of galanin that elicits a consistent and submaximal response to allow for the observation of antagonist effects. |
| This compound Application | Ensure adequate perfusion of the slice with this compound to allow for receptor binding before co-application with galanin. |
| Recording Stability | Maintain stable recordings throughout the experiment. Monitor access resistance and other cell health indicators. |
Data Presentation
Table 1: In Vitro Binding and Functional Data for this compound and Analogs
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | Human GAL₃ | Binding Affinity (Ki) | 5 nM | [1] |
| SNAP 37889 | Human GAL₃ | Binding Affinity (Ki) | 17.44 ± 0.01 nM | [3] |
| SNAP 37889 | Human GAL₁ | Binding Affinity (Ki) | > 10,000 nM | [3] |
| SNAP 37889 | Human GAL₂ | Binding Affinity (Ki) | > 10,000 nM | [3] |
| SNAP 37889 | Human GAL₃ | Functional Antagonism (Kb) | 29 nM | [3] |
Table 2: Summary of In Vivo Behavioral Effects of GAL₃ Antagonists
| Compound | Animal Model | Dose (mg/kg) | Effect | Reference |
| SNAP 37889 | Rat Social Interaction | 3, 10, 30 (p.o.) | Increased social interaction time | [3][6] |
| This compound | Rat Social Interaction | Not specified in detail | Enhanced social interaction | [2][3] |
Experimental Protocols
1. Radioligand Binding Assay for GAL₃ Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the human GAL₃ receptor.
-
Materials:
-
Membranes from cells transiently or stably expressing the human GAL₃ receptor.
-
Radioligand (e.g., ¹²⁵I-labeled galanin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., high concentration of unlabeled galanin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound, or the non-specific binding control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
-
2. In Vivo Rat Social Interaction Test
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Materials:
-
Male Sprague-Dawley rats.
-
This compound dissolved in an appropriate vehicle.
-
Open field arena (e.g., 60 x 60 cm) with dim lighting.
-
Video recording equipment.
-
-
Procedure:
-
House rats in pairs for at least one week before the experiment.
-
On the test day, administer this compound or vehicle to the rats (e.g., 60 minutes before the test).
-
Place a pair of unfamiliar rats in the open field arena.
-
Record the behavior of the pair for a set duration (e.g., 10 minutes).
-
Score the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Analyze the data to compare the social interaction time between the treatment groups.
-
3. Electrophysiological Recording in Dorsal Raphe Slices
-
Objective: To determine the effect of this compound on galanin-induced inhibition of dorsal raphe neurons.
-
Materials:
-
Male Sprague-Dawley rats.
-
Brain slice rig with perfusion system and recording equipment.
-
Artificial cerebrospinal fluid (aCSF).
-
Galanin.
-
This compound.
-
-
Procedure:
-
Prepare coronal brain slices containing the dorsal raphe nucleus.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a stable whole-cell patch-clamp recording from a dorsal raphe neuron.
-
Apply galanin to the slice and record the change in membrane potential or holding current.
-
Wash out the galanin.
-
Perfuse the slice with this compound for a period to allow for receptor equilibration.
-
Co-apply galanin and this compound and record the neuronal response.
-
Compare the galanin-induced response in the absence and presence of this compound to determine the antagonist effect.
-
Mandatory Visualizations
Caption: GAL₃ Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) From the Cover: Anxiolytic- And Antidepressant-Like [research.amanote.com]
- 3. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonergic innervation of the auditory midbrain: dorsal raphe subregions differentially project to the auditory midbrain in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
Long-term storage and stability of SNAP 398299 aliquots
This technical support center provides guidance on the long-term storage and stability of SNAP 398299 aliquots for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage of this compound in its solid form, it is recommended to store it at -20°C in a dry and dark environment.[1] Following these conditions, the shelf life is expected to be greater than two years.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] For long-term storage of stock solutions, it is recommended to store aliquots at -20°C.[1] For short-term use (days to weeks), stock solutions can be stored at 0-4°C.[1] It is advisable to minimize the number of freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: How many times can I freeze and thaw my this compound aliquots?
There is no specific data on the freeze-thaw stability of this compound. As a general precaution for small molecules, it is recommended to minimize freeze-thaw cycles. For this reason, preparing smaller, single-use aliquots of your stock solution is highly advised. If you must re-use an aliquot, it is critical to keep it on ice when thawed and to refreeze it as quickly as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between aliquots. | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles. 3. Solvent evaporation leading to concentration changes. | 1. Ensure aliquots are stored at -20°C or below and protected from light. 2. Prepare single-use aliquots to avoid freeze-thaw cycles. 3. Use tightly sealed vials and store them properly. Consider re-qualifying the concentration of your stock solution if evaporation is suspected. |
| Loss of compound activity over time. | 1. Degradation of the compound in solution. 2. Adsorption of the compound to the storage vessel. | 1. Prepare fresh stock solutions periodically. Consider performing a stability study under your specific storage conditions (see Experimental Protocols). 2. Use low-adhesion microcentrifuge tubes for storage. |
| Precipitate observed in thawed aliquot. | 1. The compound has come out of solution at low temperatures. 2. Solvent evaporation has increased the concentration beyond its solubility limit. | 1. Gently warm the aliquot to 37°C and vortex to redissolve the compound. Ensure it is fully dissolved before use. 2. Check for signs of evaporation (e.g., reduced volume). If significant, it is best to discard the aliquot and use a new one. |
Data Summary
Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Notes |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry and dark.[1] |
| Solid | Long-term (months to years) | -20°C | Dry and dark.[1] |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | Protect from light.[1] |
| Stock Solution (in DMSO) | Long-term (months) | -20°C | Prepare in single-use aliquots. Protect from light.[1] |
Experimental Protocols
Protocol for Aliquoting this compound
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Prepare a stock solution of the desired concentration by dissolving the solid this compound in anhydrous DMSO. Ensure the compound is completely dissolved by vortexing.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Tightly cap the aliquots and store them at -20°C, protected from light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.
Protocol for Assessing Stability (User-Defined)
To assess the stability of this compound under your specific experimental conditions, a user-defined stability study can be performed.
-
Sample Preparation: Prepare a batch of this compound aliquots from a single stock solution.
-
Time Points: Establish a series of time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
-
Storage Conditions: Store the aliquots under your typical long-term storage conditions (e.g., -20°C). If you need to assess freeze-thaw stability, subject a set of aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). For photostability, expose a set of aliquots to a controlled light source while keeping a control set in the dark.
-
Analysis: At each time point, analyze the purity and concentration of an aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the results over time to the initial (time 0) sample to determine the rate of degradation, if any.
Visualizations
Caption: Workflow for preparing and storing this compound aliquots.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to Galanin-3 Receptor Antagonists: SNAP-398299 vs. SNAP-37889 in Behavioral Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Galanin-3 (Gal3) receptor antagonists, SNAP-398299 and SNAP-37889. The following sections detail their performance in key behavioral assays, supported by experimental data, to inform compound selection and future research directions.
SNAP-398299 and SNAP-37889 are selective antagonists of the Gal3 receptor, a target implicated in anxiety and depression-related behaviors.[1][2] SNAP-398299 is a more water-soluble analog of SNAP-37889, potentially offering advantages in specific experimental settings.[1][3] Both compounds have demonstrated anxiolytic and antidepressant-like effects in various preclinical models.[1][2]
Quantitative Data Summary
The following tables summarize the binding affinities and the comparative efficacy of SNAP-398299 and SNAP-37889 in key behavioral assays.
Table 1: Receptor Binding Affinities
| Compound | Gal3 Ki (nM) | Gal1 Ki (nM) | Gal2 Ki (nM) | Selectivity (Gal1/Gal3 & Gal2/Gal3) |
| SNAP-398299 | 5.33 ± 0.28 | > 1,000 | > 1,000 | > 187-fold |
| SNAP-37889 | 17.44 ± 0.01 | > 10,000 | > 10,000 | > 573-fold |
Data sourced from Swanson et al., 2005.[3]
Table 2: Efficacy in Behavioral Assays
| Assay | Species | Compound | Dose (mg/kg) | Route | Outcome |
| Rat Social Interaction Test | Rat | SNAP-398299 | 1, 10 | p.o. | Increased active social interaction time, comparable to chlordiazepoxide (CDP).[3] |
| Rat | SNAP-37889 | 3, 10, 30 | p.o. | Dose-dependent increase in social interaction time, with the maximum effect comparable to CDP.[1][3] | |
| Vogel Conflict Test | Rat | SNAP-37889 | 3, 10 | i.p. | Significant increase in punished drinking, with the highest dose producing an effect equivalent to CDP.[1] |
| Stress-Induced Hyperthermia | Mouse | SNAP-37889 | 0.3, 3, 30 | p.o. | Significant attenuation of stress-induced hyperthermia.[1] |
| Forced Swim Test | Rat | SNAP-37889 | 3, 10 | p.o. | Dose-dependent decrease in immobility and increase in swimming time.[1] |
Signaling Pathway and Mechanism of Action
Both SNAP-398299 and SNAP-37889 exert their effects by antagonizing the Gal3 receptor. This receptor is understood to play a modulatory role in serotonergic neurotransmission. By blocking the inhibitory influence of galanin on serotonin (5-HT) neurons in the dorsal raphe nucleus, these antagonists can lead to an increase in serotonergic activity, which is hypothesized to underlie their anxiolytic and antidepressant-like effects.[1][2]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Rat Social Interaction Test
Objective: To assess anxiolytic-like activity by measuring the time spent in active social interaction between two unfamiliar rats.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Housing: Rats are singly housed for a period before testing to increase their motivation for social interaction.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Rats are administered either vehicle, a SNAP compound, or a positive control (e.g., chlordiazepoxide) via the specified route (p.o. or i.p.).
-
After a designated pretreatment time, pairs of unfamiliar rats (matched for treatment) are placed in the center of the open-field arena.
-
A video camera records the session for a set duration (e.g., 10 minutes).
-
An observer, blind to the treatment conditions, scores the time spent in active social behaviors (e.g., sniffing, grooming, following).
-
Vogel Conflict Test
Objective: To evaluate anxiolytic-like effects by measuring the willingness of a water-deprived rat to drink from a source that is paired with a mild electric shock.
Methodology:
-
Animals: Male Wistar rats.
-
Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.
-
Procedure:
-
Rats are water-deprived for 48 hours prior to the test.
-
On the test day, rats are administered the test compound or vehicle.
-
Rats are placed in the operant chamber for a single session.
-
After a set number of licks from the drinking spout (e.g., 20), a mild electric shock is delivered.
-
The number of shocks received during a specific period (e.g., 3 minutes) is recorded as a measure of the animal's willingness to overcome the aversive stimulus.
-
Forced Swim Test
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rat is placed in an inescapable cylinder of water.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent Plexiglas cylinder filled with water.
-
Procedure:
-
Pre-test session (Day 1): Rats are placed in the water-filled cylinder for 15 minutes.
-
Test session (Day 2): 24 hours after the pre-test, rats are administered the test compound or vehicle. Following a pretreatment period, they are placed back into the cylinder for a 5-minute session.
-
The duration of immobility (floating with only movements necessary to keep the head above water) is scored. A decrease in immobility time is indicative of an antidepressant-like effect.
-
References
Validating SNAP 398299 Antagonist Activity at the Galanin 3 Receptor In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SNAP 398299 and other molecules in the context of in vitro validation of Galanin 3 (GalR3) receptor antagonist activity. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathway and experimental workflows. It is important to note that initial assumptions suggesting this compound as an orexin receptor antagonist are incorrect; it is a potent and selective antagonist for the Galanin 3 (GalR3) receptor.[1][2][3]
Introduction to this compound and its Target
This compound is a synthetic organic molecule identified as a potent and selective antagonist of the Galanin 3 (GalR3) receptor, a G-protein coupled receptor (GPCR).[1][2][3] Galanin is a neuropeptide involved in a wide range of physiological processes, and its effects are mediated through three receptor subtypes: GalR1, GalR2, and GalR3.[4] this compound and its close analog, SNAP 37889, have been instrumental in elucidating the specific roles of the GalR3 receptor.[5]
Comparative Analysis of GalR3 Antagonist Activity
The in vitro antagonist activity of this compound is best understood when compared with its analog, SNAP 37889, and older, non-selective peptide-based galanin receptor antagonists such as M35 and M40. The following table summarizes the binding affinities (Ki) of these compounds for the galanin receptor subtypes.
| Compound | Target Receptor | Ki (nM) | Compound Class | Selectivity |
| This compound | GalR3 | 5 | Synthetic Organic | Highly selective for GalR3 over GalR1 and GalR2 (>100-fold) |
| SNAP 37889 | GalR3 | 17.44 ± 0.01 | Synthetic Organic | Highly selective for GalR3 over GalR1 and GalR2 (Ki >10,000 nM for GalR1 and GalR2)[5] |
| M35 | GalR1 | 0.11 | Peptide | Non-selective |
| GalR2 | 2.0 | [6] | ||
| M40 | GalR1 | 1.82 | Peptide | Non-selective |
| GalR2 | 5.1 | [7] |
Galanin 3 Receptor Signaling Pathway
The GalR3 receptor is coupled to the inhibitory G-protein α subunits (Gi/o). Upon activation by its endogenous ligand, galanin, the Gi/o pathway is initiated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound block this pathway by preventing galanin from binding to the receptor.
Figure 1. Galanin 3 Receptor Signaling Pathway.
Experimental Protocols for In Vitro Validation
Validating the antagonist activity of a compound like this compound at the GalR3 receptor typically involves two key types of in vitro assays: radioligand binding assays to determine the affinity of the compound for the receptor, and functional assays to measure its ability to block agonist-induced cellular responses.
Radioligand Binding Assay (Competition Assay)
This assay quantifies the affinity of a test compound (e.g., this compound) for the GalR3 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the GalR3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GalR3 receptor (e.g., LMTK- cells).[5]
-
Radiolabeled galanin (e.g., ¹²⁵I-galanin).
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Unlabeled galanin (for determining non-specific binding).
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Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the GalR3-expressing cell membranes with a fixed concentration of ¹²⁵I-galanin and varying concentrations of this compound.
-
Parallel incubations are performed with an excess of unlabeled galanin to determine non-specific binding.
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are analyzed to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-galanin).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Inhibition Assay)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream event in the GalR3 signaling pathway.
Objective: To determine the functional potency (IC50) of this compound in blocking galanin-induced inhibition of cAMP production.
Materials:
-
A suitable host cell line (e.g., HEK293) co-transfected with the human GalR3 receptor and a G-protein that couples to adenylyl cyclase (e.g., Gαz).[5]
-
Galanin (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of galanin in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of galanin more readily measurable.
-
After incubation, lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit.
-
Plot the concentration of this compound against the percentage of inhibition of the galanin response.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the galanin-induced inhibition of cAMP production.
Experimental Workflow for GalR3 Antagonist Validation
The following diagram illustrates a typical workflow for the in vitro validation of a potential GalR3 antagonist.
Figure 2. In Vitro Validation Workflow.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the GalR3 receptor. Its high potency and selectivity, as demonstrated through in vitro binding and functional assays, distinguish it from older, non-selective galanin antagonists. The experimental protocols and workflows detailed in this guide provide a framework for the robust in vitro validation of this compound and other potential GalR3 antagonists, which is a critical step in the drug discovery and development process.
References
Off-Target Binding Profile of SNAP-398299: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of SNAP-398299, a potent and selective galanin-3 (GalR3) receptor antagonist. Understanding the selectivity of a compound is critical in drug development to predict potential side effects and to ensure that its therapeutic actions are mediated through the intended target. This document summarizes the available quantitative data on the binding of SNAP-398299 and related compounds to a panel of off-target receptors and enzymes. Detailed experimental protocols for the binding assays are also provided, along with a visual representation of the experimental workflow.
Executive Summary
SNAP-398299 is a high-affinity antagonist for the human GalR3 receptor with a reported Ki of 5 nM.[1] Its selectivity has been investigated, and it has been found to have over 100-fold selectivity for GalR3 over GalR1, GalR2, adrenergic α1a, and dopamine D5 receptors.[1] To provide a broader perspective on its off-target profile, this guide includes data on its structural analog, SNAP-37889, and compares it with the non-selective galanin antagonist, M35.
Comparative Off-Target Binding Profile
The following table summarizes the binding affinities (Ki in nM) of SNAP-398299, SNAP-37889, and M35 for their primary targets and a range of off-target receptors. This data is crucial for assessing the selectivity of these compounds.
| Target | SNAP-398299 (Ki, nM) | SNAP-37889 (Ki, nM) | M35 (Ki, nM) |
| Primary Targets | |||
| Galanin Receptor 3 (GalR3) | 5.33 ± 0.28[2] | 17.44 ± 0.01[2] | - |
| Galanin Receptor 1 (GalR1) | > 1,000[2] | > 10,000[2] | 0.11[3] |
| Galanin Receptor 2 (GalR2) | > 1,000[2] | > 10,000[2] | 2.0[3] |
| Off-Targets | |||
| Adrenergic α1a | >100-fold selectivity vs GalR3 | - | - |
| Dopamine D5 | >100-fold selectivity vs GalR3 | - | - |
Data for a broader off-target panel for SNAP-37889 was generated using the NovaScreen panel, but the full dataset is not publicly available in the cited literature.
Experimental Protocols
The off-target binding profiles presented in this guide were primarily determined using radioligand binding assays. This technique is the gold standard for quantifying the affinity of a ligand for a receptor.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand with high affinity and specificity for the target receptor.
-
Test compound (e.g., SNAP-398299).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture of the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound are incubated in the assay buffer.
-
Equilibrium: The incubation is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters trap the receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand competition binding assay used for off-target profiling.
References
- 1. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Alternatives for Inhibiting the GAL3 Receptor Beyond SNAP 398299
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of the Galanin Receptor 3 (GAL3) is crucial for advancing the understanding and treatment of neurological and psychiatric disorders. SNAP 398299 has been a notable antagonist in this field, but a thorough evaluation of its alternatives is essential for informed research and development decisions. This guide provides an objective comparison of this compound with its close analog, SNAP 37889, and explores the landscape of other potential GAL3 receptor antagonists, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and selective antagonist of the GAL3 receptor, a G protein-coupled receptor primarily linked to the Gi/o signaling pathway. Its investigation has paved the way for understanding the role of GAL3 in conditions like anxiety and depression. A key alternative to this compound is its structural analog, SNAP 37889, which shares a similar pharmacological profile. Both compounds belong to the 3-arylimino-2-indolone chemical class and exhibit high affinity and selectivity for the GAL3 receptor over other galanin receptor subtypes (GAL1 and GAL2). While the discovery of structurally diverse, non-peptide small molecule antagonists for the GAL3 receptor remains an active area of research, this guide focuses on a detailed comparison of the two most well-characterized antagonists to date.
Comparative Analysis of GAL3 Receptor Antagonists
The following table summarizes the available quantitative data for this compound and its primary alternative, SNAP 37889.
| Compound | Chemical Class | Target | Binding Affinity (Ki) | Functional Potency (Kb/IC50) | Selectivity |
| This compound | 3-arylimino-2-indolone | GAL3 Receptor | 5 nM[1] | Data not consistently reported in functional assays. | >100-fold selective over GAL1, GAL2, α1a-adrenergic, and D5 dopamine receptors.[1] |
| SNAP 37889 | 3-arylimino-2-indolone | GAL3 Receptor | 15 nM, 17.44 nM | Kb = 29 nM (from Schild analysis) | >100-fold selective over GAL1 and GAL2 receptors. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GAL3 receptor signaling pathway and a typical experimental workflow for characterizing GAL3 antagonists.
Experimental Protocols
Radioligand Binding Assay for GAL3 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the GAL3 receptor.
Materials:
-
Membrane preparations from cells expressing the human GAL3 receptor.
-
Radioligand: [¹²⁵I]-Galanin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.
-
Test compounds (e.g., this compound, SNAP 37889) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg protein per well), [¹²⁵I]-Galanin (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled galanin.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for GAL3 Receptor Antagonism
This protocol measures the ability of a test compound to antagonize the galanin-induced inhibition of cAMP production in cells expressing the GAL3 receptor.
Materials:
-
HEK293 cells stably expressing the human GAL3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
Galanin.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well assay plates.
Procedure:
-
Seed the GAL3-expressing HEK293 cells into 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of galanin (typically EC₈₀) in the presence of forskolin (to induce a measurable level of cAMP).
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate concentration-response curves for the antagonist's ability to reverse the galanin-induced inhibition of forskolin-stimulated cAMP production.
-
Determine the IC50 value of the antagonist from the concentration-response curve.
-
If performing a Schild analysis, generate full agonist (galanin) concentration-response curves in the presence of several fixed concentrations of the antagonist. Calculate the dose ratios and construct a Schild plot to determine the Kb value, which represents the equilibrium dissociation constant of the antagonist.
Conclusion
This compound and SNAP 37889 are currently the most well-characterized, potent, and selective non-peptide antagonists of the GAL3 receptor. Their similar chemical structures and pharmacological profiles make them valuable tools for investigating the physiological and pathological roles of this receptor. While the search for more structurally diverse GAL3 antagonists continues, the detailed comparison and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the GAL3 receptor. The continued development of novel inhibitors with improved pharmacokinetic and pharmacodynamic properties will be critical for translating these preclinical findings into clinical applications.
References
SNAP 398299: A Highly Selective Galanin Receptor 3 Antagonist with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the binding affinity of SNAP 398299 across the three galanin receptor subtypes (GalR1, GalR2, and GalR3), supported by experimental data and detailed protocols.
This compound has emerged as a potent and highly selective antagonist for the galanin receptor type 3 (GalR3).[1][2] Experimental evidence consistently demonstrates its minimal cross-reactivity with galanin receptor type 1 (GalR1) and type 2 (GalR2), making it an invaluable tool for elucidating the specific physiological roles of GalR3.
Comparative Binding Affinity of this compound
The selectivity of this compound is quantified by its binding affinity (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) of this compound (nM) |
| GalR1 | > 1,000 |
| GalR2 | > 1,000 |
| GalR3 | 5.33 ± 0.28 |
Data compiled from Swanson et al. (2005).
As the data illustrates, this compound exhibits a high affinity for GalR3, with a Ki value in the low nanomolar range.[1] In contrast, its affinity for GalR1 and GalR2 is significantly lower, with Ki values exceeding 1,000 nM.[1] This represents a greater than 100-fold selectivity for GalR3 over the other two subtypes, a critical feature for a specific pharmacological probe.[1][2]
Experimental Protocols
The binding affinity of this compound to the different galanin receptor subtypes is typically determined through competitive radioligand binding assays.
Radioligand Binding Assay
This assay measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
1. Membrane Preparation:
-
Cells or tissues expressing the specific galanin receptor subtype (GalR1, GalR2, or GalR3) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The prepared membranes are incubated in the presence of a constant concentration of a radiolabeled galanin analog (e.g., [¹²⁵I]-galanin).
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium, typically for 30-60 minutes at a controlled temperature.
3. Filtration and Detection:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Galanin Receptor Signaling Pathways
Galanin receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The three subtypes are coupled to different G-proteins, leading to distinct downstream effects.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins of the Gi/o family.[1][3] Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4]
-
GalR2: In contrast, GalR2 predominantly couples to G-proteins of the Gq/11 family.[1][3] Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.[3]
References
A Comparative Guide to the In Vivo Effects of SNAP 398299 and Galanin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of the galanin receptor 3 (GalR3) antagonist, SNAP 398299, and various galanin receptor agonists. The information is curated from preclinical studies to assist researchers in understanding the distinct and overlapping physiological roles mediated by different galanin receptor subtypes. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate informed decisions in drug development and neuroscience research.
Introduction to Galanin Receptor Modulation
Galanin is a neuropeptide with a wide range of functions in the central nervous system, including regulation of mood, cognition, and pain. It exerts its effects through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. The distinct signaling pathways and tissue distribution of these receptors make them attractive targets for therapeutic intervention in various neurological and psychiatric disorders.
-
GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][2]
-
GalR2 primarily signals through Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium.[1][2] It can also couple to Gi proteins.
This guide focuses on comparing the in vivo effects of antagonizing GalR3 with this compound against the effects of activating GalR1 and GalR2 with selective agonists.
Quantitative Data Summary
The following tables summarize the key in vivo effects of this compound and representative galanin receptor agonists in preclinical models of anxiety and depression. It is important to note that these data are compiled from different studies and direct comparative investigations are limited. Therefore, careful consideration of the experimental details, provided in the subsequent section, is crucial for interpretation.
Table 1: In Vivo Effects in Animal Models of Anxiety
| Compound | Target | Animal Model | Behavioral Test | Key Findings | Dosage and Administration | Reference |
| This compound | GalR3 Antagonist | Rat | Social Interaction Test | Increased active social interaction time, comparable to chlordiazepoxide. | 1 and 10 mg/kg, i.p. | Swanson et al., 2005 |
| M1145 | GalR2 Agonist | Rat | Elevated Plus Maze | Anxiolytic-like effects observed. | 3 nmol, i.c.v. | [3] |
Table 2: In Vivo Effects in Animal Models of Depression
| Compound | Target | Animal Model | Behavioral Test | Key Findings | Dosage and Administration | Reference |
| This compound | GalR3 Antagonist | Rat | Forced Swim Test | Decreased immobility and increased swimming time. | Not specified in abstract | Swanson et al., 2005 |
| M617 | GalR1 Agonist | Mouse | Forced Swim Test & Tail Suspension Test | Did not affect behavioral performance. | 0.15 nM, 1 µl, intra-PVA | [1] |
| M1145 | GalR2 Agonist | Rat | Forced Swim Test | Antidepressant-like effects observed three weeks after co-administration with a NPY Y1 agonist. | 3 nmol, i.c.v. | [3][4] |
Table 3: Neurochemical Effects In Vivo
| Compound | Target | Brain Region | Technique | Key Findings | Dosage and Administration | Reference |
| This compound | GalR3 Antagonist | Dorsal Raphe Nucleus | In vivo electrophysiology | Partially reversed galanin-evoked inhibition of neuronal firing. | i.v. infusion | Swanson et al., 2005 |
| Galanin (1-29) (non-selective agonist) | GalR1/GalR2 Agonist | Dorsal Raphe & Hippocampus | In vivo microdialysis & immunofluorescence | Reduced serotonin concentration. | i.c.v. infusion | [5] |
| Galanin (2-11) (GalR2-preferring agonist) | GalR2 Agonist | Dorsal Raphe & Hippocampus | In vivo microdialysis & immunofluorescence | Increased serotonin concentration. | i.c.v. infusion | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for critical evaluation and replication of the findings.
Rodent Models of Anxiety
a) Social Interaction Test (for this compound)
-
Animals: Male Sprague-Dawley or Wistar rats.[6]
-
Apparatus: A dimly lit (e.g., red light) open field arena.[7]
-
Procedure:
-
Rats are habituated to the testing room for at least 30-60 minutes prior to the test.[7]
-
Pairs of unfamiliar rats, matched for weight, are placed in the arena.
-
Social interaction behaviors (e.g., sniffing, grooming, following) are recorded for a set period, typically 5-10 minutes.[7]
-
The total time spent in active social interaction is the primary measure of anxiety; an increase in interaction time is indicative of an anxiolytic effect.[8]
-
-
Drug Administration: this compound (1 and 10 mg/kg) or vehicle was administered intraperitoneally (i.p.) a specified time before the test.
b) Elevated Plus Maze (for M1145)
-
Animals: Adult male rats.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Animals are habituated to the testing room.
-
Each rat is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for 5 minutes.
-
The time spent in and the number of entries into the open and closed arms are measured. An increase in the time spent in or entries into the open arms indicates an anxiolytic-like effect.
-
-
Drug Administration: M1145 (3 nmol) was administered via intracerebroventricular (i.c.v.) injection.[3]
Rodent Models of Depression
a) Forced Swim Test (for this compound, M617, and M1145)
-
Animals: Male rats or mice.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[9]
-
Procedure (Rat):
-
Day 1 (Pre-test): Rats are placed in the water for 15 minutes.[9]
-
Day 2 (Test): 24 hours later, rats are placed back in the water for 5 minutes.[9]
-
Behavior is recorded, and the duration of immobility (floating with minimal movements to keep the head above water) is scored. A decrease in immobility time is indicative of an antidepressant-like effect.[10]
-
-
Procedure (Mouse): A single 6-minute session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring immobility.[11][12]
-
Drug Administration:
In Vivo Neurochemical and Electrophysiological Assessment
a) In Vivo Microdialysis (for Galanin Agonists)
-
Animals: Freely moving rats.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the target brain region (e.g., dorsal raphe, hippocampus).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content (e.g., serotonin) using high-performance liquid chromatography (HPLC).[13][14]
-
Changes in neurotransmitter levels following drug administration are measured.
-
-
Drug Administration: Galanin agonists were administered i.c.v.
b) In Vivo Electrophysiology (for this compound)
-
Animals: Anesthetized rats.
-
Procedure:
-
A recording electrode is lowered into the dorsal raphe nucleus to record the firing activity of individual neurons.
-
The baseline firing rate of a neuron is established.
-
Galanin is applied (e.g., i.c.v.) to induce an inhibitory effect on neuronal firing.
-
This compound is administered intravenously (i.v.) to assess its ability to antagonize the galanin-induced inhibition.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. jneurosci.org [jneurosci.org]
- 2. Frontiers | Spexin-Based Galanin Receptor Type 2 Agonist for Comorbid Mood Disorders and Abnormal Body Weight [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In vivo interaction between serotonin and galanin type 1 and type 2 receptors in dorsal raphe: implication for limbic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo serotonin release and learned helplessness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SNAP 398299 and Other Neurochemicals in Galanin-3 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of SNAP 398299, a potent and selective galanin-3 (Gal3) receptor antagonist, with other relevant neurochemicals. The primary comparator is SNAP 37889, a structurally similar and widely studied Gal3 antagonist. This document synthesizes in vitro binding affinities, in vivo behavioral effects, and detailed experimental methodologies to offer an objective evaluation for research and drug development applications.
Executive Summary
This compound is a high-affinity, selective antagonist of the Gal3 receptor, a G-protein coupled receptor implicated in mood disorders and anxiety.[1] Its pharmacological profile is most directly comparable to its analog, SNAP 37889. Both compounds exhibit potent anxiolytic and antidepressant-like effects in preclinical models, suggesting their potential as therapeutic agents.[1] This guide presents a detailed analysis of their comparative performance based on published experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SNAP 37889, focusing on their in vitro receptor binding profiles and in vivo behavioral effects.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | Gal3 Receptor | Gal1 Receptor | Gal2 Receptor | Selectivity for Gal3 vs. Gal1 | Selectivity for Gal3 vs. Gal2 |
| This compound | 5.33 ± 0.28 | > 1,000 | > 1,000 | > 187-fold | > 187-fold |
| SNAP 37889 | 17.44 ± 0.01 | > 10,000 | > 10,000 | > 573-fold | > 573-fold |
Data sourced from Swanson et al., 2005.
Table 2: In Vivo Behavioral Effects
| Behavioral Test | Species | Compound | Dosage (mg/kg) | Outcome |
| Social Interaction Test (Anxiolytic-like) | Rat | This compound | 1, 10 | Increased active social interaction time |
| Rat | SNAP 37889 | 3, 10, 30 | Dose-dependent increase in social interaction time | |
| Vogel Conflict Test (Anxiolytic-like) | Rat | SNAP 37889 | 3, 10 | Significant increase in punished drinking |
| Forced Swim Test (Antidepressant-like) | Rat | SNAP 37889 | 3, 10 | Dose-dependent decrease in immobility and increase in swimming time |
| Stress-Induced Hyperthermia (Anxiolytic-like) | Mouse | SNAP 37889 | 3, 10, 30 | Attenuation of stress-induced hyperthermia |
| Maternal Separation-Induced Vocalizations (Anxiolytic-like) | Guinea Pig | SNAP 37889 | 10, 30 | Reduction in vocalizations |
Data sourced from Swanson et al., 2005.[1]
Signaling Pathway and Experimental Workflow Visualizations
Galanin-3 Receptor Signaling Pathway
The Gal3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[2] Upon activation by its endogenous ligand, galanin, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound and SNAP 37889 act as competitive antagonists at the Gal3 receptor, blocking the binding of galanin and thereby preventing this downstream signaling cascade.
References
Safety Operating Guide
Proper Disposal of SNAP 398299: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of S-Nitroso-N-Acetyl-D,L-Penicillamine (SNAP) in a laboratory setting, ensuring the safety of personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This document provides detailed procedures for the safe disposal of SNAP 398299, chemically known as S-Nitroso-N-Acetyl-D,L-Penicillamine (CAS Number: 67776-06-1). Adherence to these protocols is essential to mitigate risks associated with this compound.
Chemical and Physical Properties
S-Nitroso-N-Acetyl-D,L-Penicillamine (SNAP) is a light-sensitive, thermally unstable S-nitrosothiol that serves as a nitric oxide (NO) donor. Understanding its properties is key to safe handling and disposal.
| Property | Value |
| CAS Number | 67776-06-1 |
| Molecular Formula | C₇H₁₂N₂O₄S |
| Molecular Weight | 220.25 g/mol |
| Appearance | Greenish crystalline solid |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] |
| Stability | Unstable in solution; degrades in the presence of light, heat, and transition metal ions to release nitric oxide.[2][3] |
| Solubility | Soluble in water, DMSO, and ethanol. |
Disposal Procedures
Due to its reactivity and hazardous nature, this compound and its contaminated materials must not be disposed of down the drain or in regular trash.[1] A two-pronged approach to disposal is recommended: chemical inactivation followed by disposal as hazardous waste.
Experimental Protocol: Chemical Inactivation of SNAP Waste
This protocol details a method for the chemical degradation of SNAP in waste solutions prior to final disposal. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Waste SNAP solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Ferrous sulfate (FeSO₄), 1 M solution
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a container with the waste SNAP solution in a larger secondary containment vessel.
-
Basification: Slowly add 1 M sodium hydroxide solution to the SNAP waste while stirring. Monitor the pH, aiming for a pH greater than 9. This basic condition will promote the hydrolysis of the S-nitroso bond.
-
Reduction: While continuing to stir, slowly add a 1 M solution of ferrous sulfate. A color change may be observed as the SNAP is reduced. The typical molar ratio of ferrous sulfate to SNAP should be approximately 2:1 to ensure complete reduction.
-
Reaction Time: Allow the mixture to react for at least 2 hours at room temperature to ensure complete degradation of the SNAP.
-
Neutralization: After the reaction is complete, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Disposal: The treated, neutralized solution should be collected in a properly labeled hazardous waste container for pickup by certified waste management personnel.
Disposal of Contaminated Materials
All labware, gloves, and other materials that have come into contact with this compound should be considered hazardous waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste bag or container.
-
Sharps: Needles, syringes, or other sharps contaminated with SNAP must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Contaminated glassware should be decontaminated using the chemical inactivation procedure described above before being washed for reuse or disposed of as hazardous waste.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical degradation pathway of SNAP and the logical workflow for its proper disposal.
Caption: Chemical degradation pathway for SNAP disposal.
Caption: Logical workflow for this compound waste disposal.
References
Essential Safety and Handling Guide for S-Nitroso-N-Acetyl-D,L-Penicillamine (SNAP)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling S-Nitroso-N-Acetyl-D,L-Penicillamine (SNAP), a nitric oxide (NO) donor widely used in biomedical research. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
SNAP is classified as an irritant, causing skin, eye, and respiratory tract irritation. Appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile). Lab coat. | Prevents skin contact which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | Avoids inhalation of dust or aerosols which may cause respiratory tract irritation. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of SNAP and to ensure the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling and Storage Procedures
-
Receiving and Inspection: Upon receipt, inspect the container for any damage. Ensure the container is tightly sealed.
-
Preparation for Use:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Ensure all required PPE is correctly worn before handling the compound.
-
Have an eyewash station and safety shower readily accessible.
-
-
Weighing and Solution Preparation:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
For long-term storage, keep at -20°C and protect from light.
-
Avoid heat sources and direct sunlight.
-
Disposal Plan
Dispose of SNAP and any contaminated materials in accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Guidance
-
Waste Collection: Collect waste SNAP and contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is securely sealed to prevent leakage or spillage.
-
Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of SNAP down the drain or in regular trash.
Physical and Chemical Properties
A summary of the key physical and chemical properties of SNAP is provided below for easy reference.
Table 2: Physical and Chemical Properties of S-Nitroso-N-Acetyl-D,L-Penicillamine
| Property | Value |
| CAS Number | 67776-06-1 |
| Molecular Formula | C₇H₁₂N₂O₄S |
| Molecular Weight | 220.25 g/mol |
| Appearance | Green powder/solid |
| Solubility | Soluble in water and DMSO |
| Storage Temperature | -20°C |
Experimental Protocols
SNAP is primarily used as a nitric oxide (NO) donor in a variety of experimental settings.
Protocol for Nitric Oxide (NO) Release Assay
This protocol outlines a general procedure for measuring NO release from SNAP using chemiluminescence.
-
Instrument Setup: Prepare and calibrate a chemiluminescence Nitric Oxide Analyzer (NOA) according to the manufacturer's instructions.
-
Sample Preparation:
-
Prepare a stock solution of SNAP in an appropriate solvent (e.g., DMSO).
-
Place a known volume of buffer (e.g., 10 mM PBS, pH 7.4, with 100 µM EDTA at 37°C) into the NOA sample vial.
-
-
Initiating the Assay:
-
Add a specific amount of the SNAP stock solution to the buffer in the sample vial to achieve the desired final concentration.
-
The instrument will continuously purge the sample with an inert gas (e.g., N₂) to carry the released NO to the detector.
-
-
Data Acquisition: Record the NO concentration over time. The data will show the kinetics of NO release from SNAP under the specified conditions.
Signaling Pathway and Workflow Diagrams
To visualize the operational and biological context of SNAP, the following diagrams are provided.
Caption: A logical workflow for the safe handling and disposal of SNAP in a laboratory setting.
Caption: The signaling pathway of SNAP, which acts as a nitric oxide (NO) donor to activate soluble guanylyl cyclase (sGC).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
